molecular formula C30H52O3 B190476 Panaxadiol CAS No. 19666-76-3

Panaxadiol

Cat. No.: B190476
CAS No.: 19666-76-3
M. Wt: 460.7 g/mol
InChI Key: PVLHOJXLNBFHDX-XHJPDDKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panaxadiol is a triterpenoid saponin.
This compound has been reported in Panax ginseng with data available.
a protothis compound with the side chain cyclized into a pyran which is an artifact of acidic hydrolysis;  RN refers to (3 beta,12 beta,20R)-isome

Properties

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHOJXLNBFHDX-XHJPDDKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941430
Record name Panaxadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19666-76-3
Record name Panaxadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panaxadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19666-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANAXADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84BLM3L74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Panaxadiol: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol is a triterpenoid (B12794562) sapogenin and a key bioactive metabolite derived from the hydrolysis of ginsenosides (B1230088) from the Panax genus, commonly known as ginseng. As a dammarane-type tetracyclic triterpene, this compound has garnered significant scientific interest for its diverse pharmacological effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted biological activities, with a focus on the underlying molecular mechanisms. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is characterized by a dammarane (B1241002) skeleton. Its precise chemical identity and properties are summarized below.

Chemical Structure

Panaxadiol_Structure cluster_structure This compound panaxadiol_img panaxadiol_img

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name (3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol[1]
Molecular Formula C₃₀H₅₂O₃[1]
Molecular Weight 460.73 g/mol [1][2][3]
CAS Number 19666-76-3[1]
Melting Point 250 °C[4]
Boiling Point 531.3 ± 45.0 °C (Predicted)[4]
Density 1.025 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO and Ethanol. Insoluble in water.[2][3]
SMILES C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2--INVALID-LINK--C)O)C)C">C@@HO)C[1]
InChI InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1[1]
InChIKey PVLHOJXLNBFHDX-XHJPDDKBSA-N[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects. These effects are mediated through its interaction with several key signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression and immune evasion.

This compound has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This inhibition leads to the downregulation of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. By reducing PD-L1 expression, this compound may enhance the anti-tumor immune response.

HIF1a_STAT3_Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK JAK1 JAK1 This compound->JAK1 JAK2 JAK2 This compound->JAK2 Src Src This compound->Src HIF1a_STAT3_complex HIF-1α/STAT3 Complex This compound->HIF1a_STAT3_complex Blocks Interaction HIF1a_synthesis HIF-1α Synthesis PI3K->HIF1a_synthesis MAPK->HIF1a_synthesis HIF1a HIF-1α HIF1a_synthesis->HIF1a HIF1a->HIF1a_STAT3_complex pSTAT3 p-STAT3 JAK1->pSTAT3 JAK2->pSTAT3 Src->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 pSTAT3->HIF1a_STAT3_complex PDL1 PD-L1 Expression HIF1a_STAT3_complex->PDL1 Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion Mitochondrial_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JAK2_STAT3_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Experimental_Workflow Extraction Extraction & Hydrolysis from Panax species Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Structural Characterization (HPLC, MS, NMR) Purification->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) In_Vitro->Apoptosis_Assay Western_Blot Mechanism Studies (Western Blot for signaling proteins) In_Vitro->Western_Blot In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft Animal Models (e.g., Xenograft Tumor Models) In_Vivo->Xenograft Pharmacokinetics Pharmacokinetic Analysis (ADME) In_Vivo->Pharmacokinetics Toxicity Toxicity Assessment In_Vivo->Toxicity

References

The Cornerstone of Ginseng's Power: A Technical Guide to the Natural Sources and Isolation of Panaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol, a dammarane-type triterpenoid (B12794562) saponin (B1150181), represents the aglycone, or non-sugar, core of a significant class of ginsenosides (B1230088) known as protothis compound (B1677965) (PPD)-type saponins (B1172615). These parent glycosides are the primary bioactive constituents of various plants belonging to the esteemed Panax genus, most notably Panax ginseng (Korean ginseng), Panax quinquefolius (American ginseng), and Panax notoginseng (Sanqi or Tianqi). The therapeutic potential of this compound and its derivatives, ranging from anticancer to anti-inflammatory activities, has spurred considerable interest within the scientific community.[1][2] This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its prevalence across different Panax species and plant tissues. Furthermore, it offers a comprehensive overview of the methodologies employed for its isolation and purification, equipping researchers with the foundational knowledge necessary for its procurement and subsequent investigation.

Natural Sources of this compound

This compound does not typically exist in its free aglycone form in significant quantities within the plant. Instead, it is biosynthesized and stored as glycosides, primarily the PPD-type ginsenosides such as Rb1, Rc, Rd, and Rb2.[3][4] The abundance of these precursor ginsenosides, and therefore the potential yield of this compound, is highly variable and contingent upon several factors including the specific Panax species, the age of the plant, the part of the plant harvested, and the geographical location of cultivation.

Distribution in Panax Species and Plant Parts

The roots and rhizomes of Panax species are traditionally recognized as the most concentrated sources of ginsenosides.[5] However, other plant parts, including leaves, stems, and flowers, also contain substantial amounts of these valuable compounds, sometimes with a different profile of PPD-type ginsenosides.

Panax SpeciesPlant PartMajor PPD-Type GinsenosidesTotal PPD-Type Ginsenoside Content (mg/g dry weight) - Representative ValuesReference
Panax ginsengMain RootRb1, Rc, Rd, Rb25.8 - 15.6
Root HairRb1, Rc, Rd, Rb2Not specified, but generally higher than main root
LeavesRd, Rb2, Rc92 (total ginsenosides)
Panax quinquefoliusMain RootRb1, Rd76 (total ginsenosides)
LeavesRd37 (total ginsenosides)
Panax notoginsengMain RootRb1, Rd75.7 - 89.8
RhizomeRb1, Rd137.5
LeavesNotoginsenoside Fc, Gypenoside IX, Gypenoside XVII109.2 (total ginsenosides)

Note: The provided values for total PPD-type ginsenoside content are representative and can vary significantly based on the factors mentioned above. These values are often reported as total ginsenosides, with PPD-type ginsenosides forming a major proportion. The direct yield of this compound will be lower and depends on the efficiency of the hydrolysis process.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that begins with the extraction of the parent PPD-type ginsenosides from the plant material, followed by hydrolysis to cleave the sugar moieties, and finally, purification of the resulting this compound.

I. Extraction of Crude Saponins

The initial step involves the extraction of crude saponins from the dried and powdered plant material.

Experimental Protocol: Soxhlet Extraction

  • Sample Preparation: Weigh 100 g of dried and powdered Panax root or leaf material.

  • Extraction: Place the powdered material in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

  • Solvent: Add 500 mL of 80% aqueous ethanol (B145695) to the round-bottom flask.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. The solvent will continuously cycle through the plant material, extracting the ginsenosides.

  • Concentration: After extraction, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain a concentrated aqueous solution.

  • Defatting: If necessary, the aqueous extract can be washed with n-hexane to remove lipids and other non-polar compounds.

  • Crude Saponin Precipitation: The aqueous extract is then partitioned with water-saturated n-butanol. The n-butanol layer, containing the ginsenosides, is collected and evaporated to dryness to yield the crude saponin extract.

II. Hydrolysis of Protothis compound-Type Ginsenosides

To obtain this compound, the sugar chains must be removed from the PPD-type ginsenosides through hydrolysis. This can be achieved through acid, alkaline, or enzymatic methods.

A. Acid Hydrolysis

Acid hydrolysis is a common and effective method, though it can sometimes lead to the formation of artifacts.

Experimental Protocol: Acid Hydrolysis

  • Reaction Setup: Dissolve 10 g of the crude saponin extract in 100 mL of a 1:1 (v/v) mixture of ethanol and 2 M sulfuric acid (H₂SO₄).

  • Hydrolysis: Reflux the mixture at 80-90°C for 4-6 hours.

  • Neutralization: After cooling, neutralize the reaction mixture to pH 7.0 with a saturated sodium carbonate (Na₂CO₃) solution.

  • Extraction: Extract the neutralized solution three times with an equal volume of ethyl acetate (B1210297).

  • Washing and Drying: Combine the organic layers, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

B. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.

Experimental Protocol: Enzymatic Hydrolysis

  • Enzyme Selection: Utilize a commercial β-glucosidase enzyme preparation.

  • Reaction Buffer: Dissolve 1 g of the crude saponin extract in 50 mL of a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0).

  • Enzyme Addition: Add the β-glucosidase to the saponin solution (the optimal enzyme concentration should be determined empirically).

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for 24-48 hours with gentle agitation.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Extraction: After cooling, extract the mixture three times with an equal volume of ethyl acetate.

  • Purification: Process the combined organic layers as described in the acid hydrolysis protocol.

III. Purification of this compound

The crude this compound extract obtained after hydrolysis is a mixture of compounds and requires further purification. Column chromatography followed by recrystallization is a standard procedure.

A. Silica (B1680970) Gel Column Chromatography

Experimental Protocol: Column Chromatography

  • Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (100-200 mesh) using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient might start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing pure this compound, as identified by TLC comparison with a standard.

  • Concentration: Evaporate the solvent from the combined fractions to yield purified this compound.

B. Recrystallization

For obtaining highly pure this compound, recrystallization is the final step.

Experimental Protocol: Recrystallization

  • Solvent Selection: Dissolve the purified this compound from the column chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. A mixture of acetone (B3395972) and water or methanol (B129727) and water is often effective.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Signaling Pathways Modulated by this compound

1. JAK/STAT Signaling Pathway in Cancer

This compound has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK Inhibits Apoptosis Apoptosis This compound->Apoptosis STAT STAT JAK->STAT pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibits Panaxadiol_Workflow Plant_Material Panax Spp. Plant Material (e.g., Roots, Leaves) Extraction Extraction of Crude Saponins (e.g., Soxhlet with Ethanol) Plant_Material->Extraction Hydrolysis Hydrolysis of Ginsenosides (Acid or Enzymatic) Extraction->Hydrolysis Purification Purification of this compound (Column Chromatography) Hydrolysis->Purification Recrystallization Recrystallization Purification->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Characterization Structural Characterization (NMR, MS) Pure_this compound->Characterization Biological_Assays Biological Activity Assays (e.g., Cell Viability, Western Blot) Pure_this compound->Biological_Assays

References

The Panaxadiol Biosynthetic Pathway in Panax ginseng: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng (Panax ginseng C.A. Meyer) has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as ginsenosides (B1230088). Among these, the panaxadiol-type ginsenosides are of significant pharmacological interest. Protothis compound (B1677965) (PPD), the core aglycone of these ginsenosides, is the direct precursor to numerous bioactive compounds, including the well-studied Compound K. The biosynthesis of this compound is a complex, multi-step enzymatic process originating from the isoprenoid pathway. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds for pharmaceutical applications.

This technical guide provides an in-depth overview of the core this compound biosynthetic pathway in Panax ginseng, detailing the key enzymes, their characteristics, the regulatory networks that control the pathway, and experimental protocols for its study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from the central isoprenoid pathway intermediate, 2,3-oxidosqualene (B107256), is a three-step enzymatic cascade. The pathway is initiated by the cyclization of 2,3-oxidosqualene, followed by a hydroxylation reaction, and subsequent glycosylations to produce a diverse array of this compound-type ginsenosides.

The foundational steps leading to the formation of the protothis compound aglycone are as follows:

  • Cyclization of 2,3-Oxidosqualene: The linear substrate 2,3-oxidosqualene is cyclized by dammarenediol-II synthase (DDS) to form the tetracyclic dammarane (B1241002) skeleton of dammarenediol-II. This is a committed step in the biosynthesis of dammarane-type ginsenosides.[1][2]

  • Hydroxylation of Dammarenediol-II: The cytochrome P450 enzyme protothis compound synthase (PPDS) , also known as CYP716A47, catalyzes the hydroxylation of dammarenediol-II at the C-12 position to yield protothis compound (PPD).[3][4]

  • Glycosylation of Protothis compound: The PPD core is then decorated with sugar moieties by various UDP-glycosyltransferases (UGTs) . For instance, PgUGT74AE2 can transfer a glucose moiety to the C-3 hydroxyl group of PPD to form ginsenoside Rh2.[5] Further glycosylation steps by other UGTs lead to the production of more complex ginsenosides like Compound K and Rd.

Panaxadiol_Biosynthesis cluster_upstream Upstream Mevalonate Pathway cluster_core Core this compound Biosynthesis cluster_downstream Downstream Glycosylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Dammarenediol_II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol_II Dammarenediol-II Synthase (DDS) PPD Protothis compound (PPD) Dammarenediol_II->PPD Protothis compound Synthase (PPDS) (CYP716A47) Rh2 Ginsenoside Rh2 PPD->Rh2 UGT74AE2 CK Compound K (CK) PPD->CK UGTPg1 Rd Ginsenoside Rd Rh2->Rd PgUGT94Q2

Figure 1: Core biosynthetic pathway of this compound in Panax ginseng.

Key Enzymes in this compound Biosynthesis

The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties and expression levels of its key enzymes. While comprehensive biochemical characterization of all enzymes from P. ginseng is still an active area of research, available data for some key players are summarized below.

EnzymeAbbreviationGene NameSubstrateProductCofactor/Prosthetic Group
Dammarenediol-II SynthaseDDSPgDDS2,3-OxidosqualeneDammarenediol-II-
Protothis compound SynthasePPDSCYP716A47Dammarenediol-IIProtothis compoundNADPH, Heme
UDP-glycosyltransferase 74AE2PgUGT74AE2PgUGT74AE2Protothis compoundGinsenoside Rh2UDP-glucose
UDP-glycosyltransferaseUGTPg1UGTPg1Protothis compoundCompound KUDP-glucose

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Optimal pHOptimal Temp. (°C)
PgUGT74AE2Protothis compound1900.00315.8N/AN/A
PgUGT74AE2Compound K400.00250.0N/AN/A
UGTPg1Protothis compound13.70.4633,576N/AN/A

Table 2: Kinetic Parameters of Characterized UDP-Glycosyltransferases (Note: N/A indicates data not available in the reviewed literature. Kinetic data for DDS and PPDS from P. ginseng are not yet fully reported.)

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses. The plant hormone methyl jasmonate (MeJA) is a well-established elicitor that significantly upregulates the expression of genes encoding key enzymes in the pathway, including DDS and PPDS.[6][7]

The jasmonate signaling cascade in plants generally involves the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 . This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby liberating transcription factors that activate the expression of jasmonate-responsive genes. In P. ginseng, several transcription factors have been identified to play a role in regulating ginsenoside biosynthesis, including:

  • PgMYB2: A MeJA-responsive transcription factor that positively regulates the expression of the DDS gene.

  • PgNAC72: Another MeJA-responsive NAC transcription factor that activates DDS expression.

Jasmonate_Signaling cluster_signal Jasmonate Signaling Cascade cluster_gene_expression Gene Expression cluster_biosynthesis This compound Biosynthesis MeJA Methyl Jasmonate (MeJA) (Elicitor) JA_Ile JA-Isoleucine (Active Hormone) MeJA->JA_Ile Biosynthesis COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ (Repressor) COI1->JAZ Promotes degradation TFs Transcription Factors (e.g., PgMYB2, PgNAC72) JAZ->TFs Represses DDS_gene DDS Gene TFs->DDS_gene Activates PPDS_gene PPDS Gene TFs->PPDS_gene Activates DDS_protein DDS Protein DDS_gene->DDS_protein Transcription & Translation PPDS_protein PPDS Protein PPDS_gene->PPDS_protein Transcription & Translation Dammarenediol Dammarenediol-II DDS_protein->Dammarenediol Catalyzes PPD Protothis compound PPDS_protein->PPD Catalyzes

Figure 2: Simplified Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

Cloning of Dammarenediol-II Synthase (DDS) from P. ginseng

This protocol outlines the general steps for isolating the DDS gene from P. ginseng cDNA.

Workflow:

Cloning_Workflow start 1. RNA Isolation (P. ginseng roots/leaves) cDNA 2. cDNA Synthesis (Reverse Transcription) start->cDNA PCR 3. PCR Amplification (DDS-specific primers) cDNA->PCR Gel 4. Gel Electrophoresis & Purification PCR->Gel Ligation 5. Ligation into Cloning Vector Gel->Ligation Transformation 6. Transformation (E. coli) Ligation->Transformation Screening 7. Screening & Sequencing Transformation->Screening end Verified DDS Clone Screening->end

Figure 3: General workflow for cloning the DDS gene.

Methodology:

  • RNA Isolation: Total RNA is extracted from fresh or frozen P. ginseng tissues (e.g., roots or leaves) using a suitable plant RNA isolation kit or a TRIzol-based method. The quality and quantity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The DDS coding sequence is amplified from the cDNA using gene-specific primers designed based on the known DDS sequence from GenBank (e.g., Accession No. AB262559). A high-fidelity DNA polymerase is recommended. PCR conditions (annealing temperature, extension time) should be optimized.

  • Gel Electrophoresis and Purification: The PCR product is resolved on an agarose (B213101) gel to confirm the expected size. The DNA band corresponding to DDS is excised and purified using a gel extraction kit.

  • Ligation: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy or a TOPO cloning vector).

  • Transformation: The ligation mixture is used to transform competent E. coli cells (e.g., DH5α).

  • Screening and Sequencing: Positive clones are selected (e.g., by blue-white screening) and plasmid DNA is isolated. The presence and orientation of the insert are confirmed by restriction digestion and/or colony PCR. The final clone should be verified by Sanger sequencing.

Heterologous Expression of Protothis compound Synthase (PPDS) in Saccharomyces cerevisiae

PPDS is a cytochrome P450 enzyme that requires a cytochrome P450 reductase (CPR) for its activity. S. cerevisiae is a commonly used host for expressing plant P450s.

Methodology:

  • Gene Synthesis and Codon Optimization: The coding sequence of PPDS (CYP716A47) and a suitable CPR (e.g., from Arabidopsis thaliana, ATR1) can be synthesized commercially with codon optimization for expression in S. cerevisiae.

  • Vector Construction: The codon-optimized PPDS and CPR genes are cloned into a yeast expression vector under the control of strong, constitutive promoters (e.g., TEF1 or GPD). It is often advantageous to express both genes from the same plasmid or to integrate them into the yeast genome.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., BY4741 or CEN.PK2) using the lithium acetate/polyethylene glycol method.

  • Selection of Transformants: Transformed yeast cells are selected on appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient corresponding to the auxotrophic marker on the plasmid).

  • Cultivation and Induction (if applicable): The recombinant yeast strain is cultured in a suitable medium. If using an inducible promoter, the expression of the genes is induced at the appropriate time.

  • Substrate Feeding and Product Analysis: For in vivo activity assays, the yeast culture can be fed with the substrate, dammarenediol-II. After a period of incubation, the culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of protothis compound by LC-MS.

Enzyme Assay for Dammarenediol-II Synthase (DDS)

This protocol describes an in vitro assay for DDS activity using a microsomal fraction from recombinant yeast expressing the enzyme.

Methodology:

  • Microsome Preparation: Recombinant yeast cells expressing DDS are harvested and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

  • Enzyme Reaction:

    • The reaction mixture contains the microsomal fraction, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and the substrate 2,3-oxidosqualene.

    • The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped by the addition of a strong base (e.g., KOH in methanol).

  • Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

  • Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dammarenediol-II.

LC-MS/MS Method for Quantification of this compound

This is a general protocol for the quantification of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • For plasma or cell culture extracts, a liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes.[5]

    • An internal standard (e.g., protothis compound) is added before extraction for accurate quantification.[5]

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used.

    • The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 461.4 -> m/z 127.1.[5]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the samples.

Conclusion

The elucidation of the this compound biosynthetic pathway in Panax ginseng has opened up new avenues for the production of valuable ginsenosides. The identification and characterization of the key enzymes—DDS, PPDS, and various UGTs—provide the molecular tools for metabolic engineering strategies in both plants and microbial hosts. Further research focusing on the detailed biochemical characterization of these enzymes and the intricate regulatory networks will undoubtedly accelerate the development of efficient and sustainable production platforms for these pharmacologically important compounds. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate this important metabolic pathway.

References

Panaxadiol: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol is a triterpenoid (B12794562) sapogenin and a key bioactive metabolite derived from the hydrolysis of ginsenosides, the primary active components of Panax ginseng (ginseng). As a purified compound, this compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for seminal studies are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Its primary activities include anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanisms of action in oncology are multifaceted and involve the regulation of key cellular signaling pathways.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK/STAT pathway, primarily by targeting STAT3.[1][2][3] It has been demonstrated that this compound can directly bind to the SH2 domain of STAT3, which prevents its tyrosine phosphorylation, dimerization, and subsequent nuclear translocation.[2] This blockade of STAT3 activation leads to the downregulation of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[2][3] Specifically, this compound has been observed to decrease the phosphorylation of JAK1 and JAK2, upstream kinases of STAT3.[2]

This compound This compound JAK1_JAK2 JAK1/JAK2 This compound->JAK1_JAK2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits (prevents phosphorylation) Apoptosis Apoptosis This compound->Apoptosis Induces JAK1_JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3->Apoptosis Inhibits TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->TargetGenes Upregulates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Figure 1: this compound's inhibition of the JAK/STAT signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be context-dependent.[2][3] In some cancer cells, this compound inhibits the phosphorylation of key MAPK members such as ERK1/2, JNK, and p38, leading to cell cycle arrest and apoptosis.[3] This inhibition is believed to be mediated through upstream regulators.

This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Inhibits Upstream_Activators Upstream Activators (e.g., Growth Factor Receptors) Upstream_Activators->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Apoptosis Apoptosis MAPK->Apoptosis Regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 2: this compound's modulation of the MAPK signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been reported to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[2] By inhibiting this pathway, this compound can promote apoptosis and inhibit cell proliferation.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Start Start Seed_Cells Seed HCT-116 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (various concentrations) Incubate_24h->Add_this compound Incubate_48h Incubate 48h Add_this compound->Incubate_48h Add_MTS Add MTS reagent Incubate_48h->Add_MTS Incubate_2_4h Incubate 2-4h Add_MTS->Incubate_2_4h Read_Absorbance Read absorbance at 490 nm Incubate_2_4h->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Start Start Prepare_Cells Prepare HCT-116 cell suspension Start->Prepare_Cells Inject_Mice Subcutaneously inject cells into nude mice Prepare_Cells->Inject_Mice Monitor_Tumors Monitor tumor growth Inject_Mice->Monitor_Tumors Randomize Randomize mice into treatment groups Monitor_Tumors->Randomize Treat_this compound Administer this compound Randomize->Treat_this compound Treat_Vehicle Administer Vehicle Randomize->Treat_Vehicle Continue_Treatment Continue treatment (e.g., 21 days) Treat_this compound->Continue_Treatment Treat_Vehicle->Continue_Treatment Euthanize Euthanize mice and excise tumors Continue_Treatment->Euthanize Analyze Analyze tumor weight and volume Euthanize->Analyze End End Analyze->End

References

Panaxadiol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Panaxadiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PD) is a purified triterpenoid (B12794562) sapogenin derived from the roots of ginseng species, most notably Panax ginseng and Panax quinquefolius (American ginseng). It is an active metabolite of various ginsenosides (B1230088) and has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-tumor and anti-inflammatory properties demonstrated in preclinical in vitro models. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects at the cellular level, focusing on its impact on cell cycle regulation, apoptosis induction, and modulation of critical signaling pathways.

Core Mechanism 1: Anti-Cancer Activity

This compound exhibits robust anti-cancer effects across a range of human cancer cell lines by interfering with fundamental processes of tumor cell proliferation, survival, and metastasis. Its action is multifactorial, primarily involving the induction of cell cycle arrest and the activation of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative effect is its ability to halt cancer cells in the G1 phase of the cell cycle, preventing their entry into the S phase (DNA synthesis).[1][2][3] This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.

This compound treatment leads to a significant and selective elevation of cyclin-dependent kinase (CDK) inhibitors, particularly p21WAF1/CIP1 and p27KIP1.[1][2] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for G1/S transition. Specifically, this compound has been shown to decrease the activity of the Cyclin A-Cdk2 complex. It also down-regulates the expression of Cyclin D1, Cdk2, Cdk4, and Cdk6. The resulting inactivation of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its suppression of E2F transcription factors and blocking the expression of genes required for DNA replication.

G1_Cell_Cycle_Arrest cluster_0 This compound Action cluster_1 CDK Inhibitors cluster_2 G1/S Cyclin-CDK Complexes cluster_3 Cell Cycle Progression PD This compound p21 p21 (WAF1/CIP1) PD->p21 Upregulates p27 p27 (KIP1) PD->p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4, CDK6 PD->CyclinD_CDK46 Downregulates CyclinA_CDK2 Cyclin A / CDK2 PD->CyclinA_CDK2 Downregulates p21->CyclinA_CDK2 p27->CyclinD_CDK46 p27->CyclinA_CDK2 G1_S_Transition G1-S Transition CyclinD_CDK46->G1_S_Transition CyclinA_CDK2->G1_S_Transition G1_Arrest G1 Phase Arrest DNA_Synthesis DNA Synthesis G1_S_Transition->DNA_Synthesis Apoptosis_Pathway cluster_0 This compound Action cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Events cluster_3 Caspase Cascade PD This compound Bax Bax PD->Bax Upregulates Bcl2 Bcl-2 / Bcl-XL PD->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Signaling_Inhibition cluster_JAK JAK/STAT Pathway cluster_MAPK MAPK/NF-κB Pathways PD This compound JAK2 JAK2 PD->JAK2 Inhibits STAT3 STAT3 PD->STAT3 Inhibits MAPK MAPK (ERK, JNK) PD->MAPK Inhibits NFkB NF-κB PD->NFkB Inhibits JAK2->STAT3 Proliferation_Survival Tumor Proliferation & Survival STAT3->Proliferation_Survival MAPK->Proliferation_Survival NFkB->Proliferation_Survival Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis & Endpoints start Cancer Cell Line Culture treatment Treatment with this compound (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Protein Analysis (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_rate % Apoptotic Cells apoptosis->apoptosis_rate cycle_dist Cell Cycle Distribution (%) cell_cycle->cycle_dist protein_exp Protein Expression Levels western->protein_exp

References

A Comprehensive Technical Review of the Therapeutic Effects of Panaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Panaxadiol (PD) is a triterpenoid (B12794562) sapogenin and a primary metabolite of protothis compound-type ginsenosides (B1230088) found in the Panax genus.[1][2] Emerging as a compound of significant pharmacological interest, this compound has demonstrated a remarkable spectrum of therapeutic activities across a variety of preclinical models. Its biological functions are multifaceted, encompassing anti-cancer, neuroprotective, anti-inflammatory, immunomodulatory, and metabolic regulatory effects.[1][3][4] The therapeutic potential of this compound is largely attributed to its ability to modulate multiple key signaling pathways, including those central to cell proliferation, apoptosis, inflammation, and immune response. This technical guide provides an in-depth review of the current scientific literature on the therapeutic effects of this compound, with a focus on its mechanisms of action. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations of the critical signaling pathways involved, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Anti-Cancer Therapeutic Effects

This compound has been extensively investigated for its anti-tumor properties in various cancer types, including colon, pancreatic, and glioblastoma. Its mechanisms of action are diverse, ranging from inhibiting immune checkpoints and key cancer-promoting signaling pathways to inducing apoptosis and cell cycle arrest.

Colon Cancer

In human colon cancer cells, this compound exhibits potent anti-proliferative effects and modulates the tumor microenvironment. It has been shown to act both as a standalone agent and synergistically with conventional chemotherapeutics like 5-fluorouracil (B62378) (5-FU).

Mechanism of Action: this compound's primary anti-tumor mechanism in colon cancer involves the suppression of Programmed Cell Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. This is achieved through the dual inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound suppresses the hypoxia-induced synthesis of HIF-1α via the PI3K and MAPK pathways. Concurrently, it inhibits STAT3 activation by targeting the JAK1, JAK2, and Src pathways. By blocking the interaction between HIF-1α and STAT3, this compound effectively downregulates PD-L1 expression, which in turn enhances the tumor-killing capacity of cytotoxic T lymphocytes (CTLs). Furthermore, this compound has been shown to suppress the NF-κB, JNK, and MAPK/ERK signaling pathways in colon cancer cells.

Panaxadiol_Colon_Cancer cluster_upstream Upstream Kinases cluster_tf Transcription Factors cluster_downstream Cellular Effects PI3K PI3K MAPK MAPK HIF1a HIF-1α PI3K->HIF1a JAK1 JAK1 MAPK->HIF1a JAK2 JAK2 STAT3 STAT3 JAK1->STAT3 Src Src JAK2->STAT3 Src->STAT3 PDL1 PD-L1 Expression HIF1a->PDL1 STAT3->PDL1 Proliferation Proliferation TCell_Killing CTL Killing PDL1->TCell_Killing PD This compound PD->PI3K PD->MAPK PD->JAK1 PD->JAK2 PD->Src PD->Proliferation PD->TCell_Killing

Caption: this compound inhibits PD-L1 in colon cancer via PI3K/MAPK and JAK/STAT3 pathways.

Quantitative Data Summary: Anti-Colon Cancer Effects

EffectCell LineTreatmentKey Quantitative ResultReference
Anti-Proliferation HCT-11625 µM this compoundSignificant suppression of cell proliferation at 24 and 48 h.
Synergy with 5-FU HCT-11625 µM PD + 5-20 µM 5-FUMarkedly enhanced anti-proliferative effects compared to 5-FU alone (P < 0.05).
Cell Cycle Arrest HCT-11625 µM this compoundSelective arrest in the G1 phase (P < 0.01).
PD-L1 Inhibition SW480, HCT116Dose-dependentSignificant inhibition of PD-L1 protein and mRNA levels.
In Vivo Tumor Growth HCT-116 XenograftNot specifiedProven anti-proliferative effect in a xenograft assay.

Key Experimental Protocols

  • Cell Viability Assay (MTS): HCT-116 cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 25 µM) and/or 5-FU for 24 or 48 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.

  • Cell Cycle Analysis: HCT-116 cells were treated with this compound and/or 5-FU. Post-treatment, cells were harvested, fixed, and stained with a DNA staining solution (e.g., propidium (B1200493) iodide). DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Western Blot Analysis: Colon cancer cells were treated with this compound under normoxic or hypoxic conditions. Cell lysates were collected and proteins were separated by SDS-PAGE. Proteins of interest (e.g., PD-L1, HIF-1α, p-STAT3, total STAT3) were detected using specific primary antibodies and visualized with secondary antibodies conjugated to horseradish peroxidase.

  • In Vivo Xenograft Model: Athymic nude mice were subcutaneously inoculated with HCT-116 human colorectal cancer cells. Once tumors were established, mice were treated with this compound, 5-FU, or a combination. Tumor volume was measured regularly using calipers (Volume = width² × length/2), and tumor growth inhibition was evaluated.

Pancreatic Cancer

This compound has demonstrated pro-apoptotic and anti-proliferative effects in human pancreatic cancer cell lines.

Mechanism of Action: The anti-tumor activity of this compound in pancreatic cancer is mediated through the inhibition of the JAK2/STAT3 signaling pathway. Molecular docking studies suggest that this compound binds to the Src Homology 2 (SH2) domain of STAT3. Treatment with this compound leads to a reduction in the phosphorylation of both JAK2 and STAT3, without affecting their total protein levels. This blockage of the JAK2/STAT3 pathway is critical for its pro-apoptotic effect.

Panaxadiol_Pancreatic_Cancer PD This compound pJAK2 p-JAK2 PD->pJAK2 pSTAT3 p-STAT3 PD->pSTAT3 Apoptosis Apoptosis PD->Apoptosis JAK2 JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation pSTAT3->Apoptosis

Caption: this compound inhibits the JAK2/STAT3 pathway in pancreatic cancer to induce apoptosis.

Quantitative Data Summary: Anti-Pancreatic Cancer Effects

EffectCell LineTreatmentKey Quantitative ResultReference
Anti-Proliferation PANC-1, Patu8988Dose-dependentSignificant inhibition of proliferation.
Apoptosis Induction PANC-1, Patu8988Dose-dependentSignificant induction of apoptosis.
Protein Modulation PANC-1, Patu898824 h incubationReduced expression of p-JAK2 and p-STAT3.

Key Experimental Protocols

  • Cell Proliferation and Apoptosis Assays: PANC-1 and Patu8988 cells were treated with various concentrations of this compound. Proliferation was measured using assays like MTT or CCK-8. Apoptosis was quantified using flow cytometry after staining with Annexin V and propidium iodide.

  • Molecular Docking: Computational modeling was used to predict the binding interaction between this compound and the STAT3 protein, identifying the SH2 domain as the likely binding site with a binding energy of -5.7 kcal/mol.

Glioblastoma (GBM)

In glioblastoma, the most aggressive primary brain tumor, this compound has shown significant anti-proliferative effects both in vitro and in vivo.

Mechanism of Action: The primary mechanism in GBM involves the modulation of intracellular calcium signaling. This compound treatment leads to an increase in intracellular Ca²⁺ levels, which in turn triggers apoptosis. This demonstrates a distinct pathway for its anti-cancer effects in this cell type.

Panaxadiol_GBM PD This compound Ca Intracellular Ca²⁺ ↑ PD->Ca Apoptosis Apoptosis Ca->Apoptosis Proliferation Tumor Proliferation Apoptosis->Proliferation

Caption: this compound elevates intracellular calcium in GBM cells, leading to apoptosis.

Quantitative Data Summary: Anti-Glioblastoma Effects

EffectModel/Cell LineTreatmentKey Quantitative ResultReference
Anti-Proliferation U251, U87 cellsDose-dependentSignificant inhibition of proliferation.
Apoptosis Induction U251, U87 cells60 µM this compound for 48 hConfirmed induction of apoptosis by flow cytometry.
In Vivo Tumor Growth U87 Xenograft10 mg/kg (i.p.) every 48 hSubstantial inhibitory effect on tumor proliferation.

Key Experimental Protocols

  • EdU Incorporation Assay: GBM cells (U251, U87) were treated with this compound. Proliferating cells were labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into newly synthesized DNA. Fluorescent labeling via a "click" reaction allowed for the visualization and quantification of proliferative cells.

  • Intracellular Calcium Measurement: Cells treated with 60 µM this compound for 48 hours were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Changes in intracellular calcium levels were detected and quantified using confocal microscopy and flow cytometry.

  • In Vivo Glioblastoma Xenograft Model: Nude mice (4-5 weeks old) were subcutaneously injected with 4 × 10⁶ U87 cells. The treatment group received intraperitoneal injections of this compound at 10 mg/kg every 48 hours. Tumor volume was calculated as (width² × length/2).

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties, primarily by combating oxidative stress and mitochondrial dysfunction, which are key pathological events in neurodegenerative diseases and excitotoxicity.

Mechanism of Action: In neuronal-like PC12 cells, this compound protects against glutamate-induced excitotoxicity. Its neuroprotective effects are attributed to its ability to suppress apoptosis by inhibiting nuclear condensation and reducing the number of Annexin V-positive cells. Crucially, this compound enhances mitochondrial function by preserving the mitochondrial membrane potential (MMP) and scavenging both mitochondrial and cytosolic reactive oxygen species (ROS). This antioxidant activity is central to its ability to maintain mitochondrial homeostasis and protect cells from glutamate-induced damage.

Neuroprotection_Workflow cluster_stress Cellular Stress Glutamate (B1630785) Glutamate-induced Excitotoxicity ROS ROS Production ↑ Glutamate->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Neuroprotection Neuroprotection PD This compound PD->ROS PD->Mito_Dys PD->Apoptosis

Caption: this compound's neuroprotective workflow against glutamate-induced excitotoxicity.

Quantitative Data Summary: Neuroprotective Effects

EffectModel/Cell LineTreatmentKey Quantitative ResultReference
Anti-apoptosis PC12 cellsPPD treatmentDecreased number of Annexin V-positive cells post-glutamate exposure.
Antioxidant Activity PC12 cellsPPD treatmentScavenged mitochondrial and cytosolic ROS induced by glutamate.
Mitochondrial Function PC12 cellsPPD treatmentSignificantly improved mitochondrial membrane potential (MMP) and enhanced mitochondrial mass.

Key Experimental Protocols

  • Cell Culture and Treatment: PC12 cells were cultured and then exposed to glutamate to induce excitotoxicity. A treatment group was pre-incubated with this compound before glutamate exposure.

  • Apoptosis Analysis (Muse™ Cell Analyzer): Treated cells were stained with the Muse™ Annexin V & Dead Cell Kit. The analyzer uses fluorescent dyes to distinguish between live, early apoptotic, late apoptotic, and dead cells based on Annexin V binding and cellular permeability.

  • Mitochondrial ROS Measurement (FACS): To measure mitochondrial-specific ROS, cells were stained with MitoSOX Red, a fluorescent probe that targets mitochondria. The fluorescence intensity, proportional to the amount of mitochondrial superoxide, was quantified using a FACSCalibur flow cytometer.

  • Mitochondrial Membrane Potential (MMP) Assay: Cells were stained with JC-1, a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence was used as an indicator of MMP.

Anti-Inflammatory Effects

This compound and its saponin (B1150181) fractions exert potent anti-inflammatory effects by inhibiting key signaling pathways that regulate the production of inflammatory mediators.

Mechanism of Action: In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), the protothis compound (B1677965) saponin fraction (PPD-SF) diminishes the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2. This is achieved by downregulating the mRNA expression of their corresponding genes (iNOS, TNF-α, and COX-2). The mechanism involves the blockade of p38, c-Jun N-terminal kinase (JNK), and TANK-binding kinase 1 (TBK1). This upstream inhibition prevents the activation of downstream transcription factors, specifically activating transcription factor 2 (ATF2) and interferon regulatory transcription factor 3 (IRF3). In a mouse model of ulcerative colitis, this compound was also shown to regulate the MAPK/NF-κB and AMPK/NRF2/NQO1 signaling pathways to exert its anti-inflammatory effects.

Panaxadiol_Anti_Inflammatory cluster_kinases Upstream Kinases cluster_tf Transcription Factors cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK TBK1 TBK1 TLR4->TBK1 ATF2 ATF2 p38->ATF2 JNK->ATF2 IRF3 IRF3 TBK1->IRF3 iNOS iNOS ATF2->iNOS TNFa TNF-α ATF2->TNFa COX2 COX-2 ATF2->COX2 IRF3->iNOS IRF3->TNFa IRF3->COX2 PD This compound PD->p38 PD->JNK PD->TBK1

Caption: this compound blocks p38, JNK, and TBK1 to reduce inflammatory mediator expression.

Quantitative Data Summary: Anti-Inflammatory Effects

EffectModelTreatmentKey Quantitative ResultReference
Mediator Release LPS-treated RAW264.7 cellsDose-dependent PPD-SFDiminished release of NO, TNF-α, and PGE2.
In Vivo Gastritis HCl/ethanol-induced gastritis in micePPD-SFAmeliorated gastritis via suppression of phospho-JNK2 levels.
In Vivo Colitis DSS-induced colitis in miceThis compoundAlleviated weight loss, reduced Disease Activity Index, prevented colon shortening.
Cytokine Reduction DSS-induced colitis micePDSReduced colonic levels of TNF-α, IL-6, and IL-1β.
Oxidative Stress DSS-induced colitis micePDSDecreased MDA production and elevated SOD and GSH-Px activities.

Key Experimental Protocols

  • In Vitro Inflammation Model: RAW264.7 macrophages were pre-treated with various concentrations of PPD-SF and then stimulated with LPS (1 µg/mL). The supernatant was collected to measure NO (using Griess reagent), TNF-α, and PGE2 (using ELISA kits).

  • In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis: Ulcerative colitis was induced in mice by administering 3% DSS in their drinking water. A treatment group received daily oral gavage of this compound. Disease progression was monitored by daily measurement of body weight and calculation of the Disease Activity Index (DAI). At the end of the experiment, colon length was measured, and colon tissue was collected for histological analysis (H&E staining) and western blotting (for MAPK/NF-κB pathway proteins).

Metabolic Regulation (Anti-Obesity)

This compound has been identified as a potential therapeutic agent for obesity, acting by promoting the "beigeing" of white adipose tissue, a process that increases energy expenditure.

Mechanism of Action: (20R)-panaxadiol improves obesity by activating the β2-adrenoceptor (ADRB2). This activation stimulates the cAMP signaling pathway, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB then upregulates the expression of thermogenesis-related proteins, such as UCP1 and PRDM16, and mitochondrial biosynthesis-related proteins, including PGC-1α, TFAM, and NRF1. This cascade of events promotes the conversion of white adipocytes into thermogenic "beige" adipocytes, thereby increasing energy expenditure and combating obesity.

Panaxadiol_Anti_Obesity PD (20R)-Panaxadiol ADRB2 β2-adrenoceptor PD->ADRB2 cAMP cAMP ↑ ADRB2->cAMP pCREB p-CREB ↑ cAMP->pCREB UCP1 UCP1, PRDM16 ↑ (Thermogenesis) pCREB->UCP1 PGC1a PGC-1α, TFAM ↑ (Mito. Biogenesis) pCREB->PGC1a Beigeing White Fat 'Beigeing' UCP1->Beigeing PGC1a->Beigeing Obesity Obesity ↓ Beigeing->Obesity

Caption: this compound activates the β2-AR/cAMP/CREB pathway to promote fat beigeing.

Quantitative Data Summary: Anti-Obesity Effects

EffectModelTreatmentKey Quantitative ResultReference
Weight Reduction High-fat-induced obese mice & ob/ob mice10 mg/kg PDSignificantly reduced body weight.
Improved Glucose Tolerance Obese mice models10 mg/kg PDSignificantly improved glucose tolerance and lipid levels.
Lipid Droplet Reduction PA-treated 3T3-L1 adipocytes20 µM PDReduced lipid droplet size.
Protein Upregulation Obese mice models10 mg/kg PDIncreased phosphorylation of CREB and expression of UCP1, PRDM16, PGC-1α, TFAM, and NRF1.

Key Experimental Protocols

  • In Vivo Obesity Models: High-fat diet (HFD)-induced obesity was established in mice. A separate model using genetically obese (ob/ob) mice was also employed. Mice were administered this compound (10 mg/kg). To confirm the mechanism, a β2 receptor inhibitor (ICI118551) was co-administered with this compound in some groups. Body weight, glucose tolerance, and lipid levels were monitored.

  • In Vitro Adipocyte Model: 3T3-L1 preadipocytes were differentiated into mature adipocytes. Hypertrophy was induced by treating the cells with palmitate (PA). The effect of this compound (20 µM) on lipid droplet size and protein expression was then assessed.

Cardiovascular and Hemostatic Effects

This compound has shown protective effects on the cardiovascular system, particularly in the context of ischemia/reperfusion injury, and also plays a role in hemostasis by promoting platelet aggregation.

Mechanism of Action:

  • Cardioprotection: In isolated rat hearts subjected to ischemia/reperfusion (I/R), pretreatment with this compound-containing saponin fractions was shown to ameliorate myocardial damage. This protection is attributed to the reduction of oxidative stress, evidenced by decreased levels of malondialdehyde (MDA) and increased levels of reduced glutathione (B108866) (GSH).

  • Hemostasis: this compound induces platelet aggregation, contributing to a hemostatic effect. This action is dependent on calcium signaling. It activates the PI3K/Akt/GSK3β signaling pathway, increases ATP release, and enhances the expression of platelet activation markers like CD62P and GP IIb/IIIa, while decreasing cAMP levels.

Quantitative Data Summary: Cardiovascular & Hemostatic Effects

EffectModelTreatmentKey Quantitative ResultReference
Myocardial Protection Isolated rat heart (I/R)5 mg/kg Panaxatriol (related compound)Attenuated increases in LDH, CK, and MDA; attenuated decrease in GSH.
Cardiac Function (Burn) Burned rats30 mg/kg PDS (i.p.)Restored cardiac output, coronary flow, LVP, and +/- dp/dtmax. Enhanced SOD activity and reduced MDA.
Platelet Aggregation Human plateletsThis compoundInduced platelet aggregation and increased phosphorylation of PI3K, Akt, and GSK3β.

Key Experimental Protocols

  • Isolated Heart (Langendorff) Model: Rats were pre-treated with this compound (or related saponins) for 7 days. On day 8, hearts were isolated and mounted on a Langendorff apparatus. They were subjected to 30 minutes of global ischemia followed by 30 minutes of reperfusion. Myocardial function (e.g., left ventricular developed pressure) and biochemical markers (LDH, CK, MDA, GSH) in the coronary effluent and heart tissue were measured.

  • Platelet Aggregometry: Platelet-rich plasma was obtained from healthy human donors. Platelet aggregation was induced by this compound and measured using a platelet aggregometer. The levels of signaling proteins (PI3K, Akt) were assessed by Western blot after platelet lysis.

Summary and Future Directions

This compound is a promising natural compound with a diverse pharmacological profile, demonstrating significant therapeutic potential across multiple disease areas in preclinical studies. Its ability to modulate a wide array of signaling pathways—including PI3K/MAPK, JAK/STAT, NF-κB, and cAMP/CREB—underpins its potent anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory activities. The compound's capacity to target fundamental cellular processes such as apoptosis, cell cycle progression, oxidative stress, and immune response highlights its potential as a multi-target therapeutic agent.

While the existing data are compelling, further research is required to translate these findings into clinical applications. Future investigations should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients for various indications.

  • Synergistic Combinations: Further exploration of this compound's synergistic effects with existing therapies could lead to more effective and less toxic treatment regimens, particularly in oncology.

  • Structural Modification: The stable skeleton of this compound is suitable for structural modification, which could lead to the development of novel derivatives with enhanced potency, selectivity, and bioavailability.

References

Panaxadiol: A Modulator of Cellular Signaling Pathways in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxadiol, a purified sapogenin derived from the ginseng plant family (Panax), has garnered significant attention in the scientific community for its diverse pharmacological activities. This triterpenoid (B12794562) saponin (B1150181) has demonstrated notable anti-tumor, anti-inflammatory, and neuroprotective properties in a multitude of preclinical studies. The therapeutic potential of this compound is largely attributed to its ability to modulate a complex network of intracellular signaling pathways, thereby influencing critical cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core cellular signaling pathways influenced by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects has led to a growing interest in natural compounds. This compound, a key bioactive metabolite of ginsenosides, has emerged as a promising candidate.[1][2] Its molecular structure allows it to interact with various cellular targets, leading to the modulation of key signaling cascades implicated in pathological conditions, particularly cancer and inflammatory diseases. This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action at the cellular level.

Quantitative Data: In Vitro Efficacy of this compound and Its Derivatives

The anti-proliferative activity of this compound and its synthetic derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values, providing a comparative view of its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer43.13[3]
HCT-116Colon Cancer>50[2]
BGC-823Gastric Cancer>50[2]
SW-480Colon Cancer>50[2]

Table 2: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivative 12A549Lung Cancer18.91 ± 1.03[4]
Derivative 13MCF-7Breast Cancer8.62 ± 0.23[4]
Compound 12bA549Lung Cancer13.44 ± 1.23[1]
Compound 2dHCT-116Colon Cancer3.836[2]
Compound 2gBGC-823Gastric Cancer0.6[2]
Compound 2gSW-480Colon Cancer0.1[2]
Compound A1HepG-2Liver Cancer4.21 ± 0.54[1]

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several key signaling pathways that are often dysregulated in disease.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway in pancreatic cancer cells.[5][6] It down-regulates the phosphorylation of JAK2 and STAT3, leading to the suppression of downstream target genes involved in cell survival and proliferation.[5]

JAK_STAT_Pathway This compound This compound pJAK2 p-JAK2 This compound->pJAK2 Inhibits JAK2 JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Induces Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

This compound inhibits the JAK/STAT signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. This compound has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38, which are associated with apoptosis, while inhibiting the ERK pathway, which is typically pro-survival.[7][8] In melanoma cells, protothis compound (B1677965) (PPD), a metabolite of this compound, induces apoptosis by activating the JNK signaling pathway.[7]

MAPK_Pathway cluster_ERK ERK Pathway This compound This compound MAP3K MAP3K (e.g., ASK1, MEKK1) This compound->MAP3K Activates ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MEK1_2 MEK1/2 MEK1_2->ERK1_2 Proliferation Proliferation & Survival ERK1_2->Proliferation PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibits pmTOR p-mTOR mTOR->pmTOR Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth NFkB_Pathway cluster_NFkB_complex NF-κB Complex This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Gene_Expression Target Gene Expression (e.g., TNF-α, IL-6, Bcl-xL) Nucleus->Gene_Expression Induces Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional & Mechanistic Assays Cell_Culture Cell Culture (e.g., A549, HCT-116) Panaxadiol_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Panaxadiol_Treatment MTT_Assay MTT Assay (Cell Viability, IC50) Panaxadiol_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Panaxadiol_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression & Phosphorylation) Panaxadiol_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

The Dawn of a New Era in Therapeutics: Discovery and Synthesis of Panaxadiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PD), a dammarane-type tetracyclic triterpenoid (B12794562) sapogenin derived from the esteemed Panax genus, has emerged as a promising scaffold in medicinal chemistry.[1][2] While the parent compound exhibits a spectrum of biological activities, its therapeutic potential is often enhanced through structural modification.[1][2] The pursuit of novel this compound derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery and synthesis of this compound derivatives, with a focus on their anticancer properties, providing a comprehensive resource for professionals in drug development.

Discovery and Biological Activities

The journey of discovering this compound derivatives begins with the isolation and characterization of ginsenosides (B1230088) from Panax species.[1] These ginsenosides, through acid or base hydrolysis, yield the aglycone this compound, which serves as the foundational structure for synthetic modifications.[1][2] The primary motivation for synthesizing these derivatives lies in enhancing their inherent biological activities, which span anticancer, neuroprotective, and anti-inflammatory effects.[1][3][4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its derivatives. These compounds have demonstrated cytotoxic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and pancreas.[5][6][7] The antiproliferative effects are often attributed to the induction of cell cycle arrest and apoptosis.[8][9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

DerivativeA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)BGC-823 (Gastric)SW-480 (Colon)LNCaP (Prostate)LS180 (Colon)MKN45 (Gastric)
PD >100>100>100>100-----
Derivative 3 ---------
Derivative 12 18.91±1.03--------
Derivative 13 -8.62±0.23-------
Compound 1e ----Significant Activity----
Compound 2d --3.836-Significant Activity----
Compound 2e ----Significant Activity----
Compound 2g ----0.60.1---
Compound 5 ------Good ActivityGood ActivityGood Activity
Compound C9 ------2.89Good ActivityGood Activity
Compound 3l ---------

Note: "-" indicates data not available in the provided search results. "Significant Activity" and "Good Activity" are reported as described in the source, without specific IC50 values.[5][6][10][11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the modification of the hydroxyl groups, primarily at the C-3 and C-12 positions, and the side chain at C-17.[12][13] A common strategy is the acylation of the 3-hydroxy group.[12]

Example Protocol: Synthesis of Acylated this compound Derivatives [12]

  • Starting Material: this compound (PD).

  • Reaction: PD is reacted with various acylating agents (e.g., acid anhydrides, acyl chlorides) in the presence of a suitable base (e.g., pyridine, triethylamine) and a solvent (e.g., dichloromethane).

  • Purification: The resulting derivatives are purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.

  • Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activities of the synthesized derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10]

Protocol: [6][8][10]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anticancer effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to the suppression of pancreatic cancer progression.[7] This inhibition results in the downregulation of phosphorylated JAK2 and STAT3, which in turn modulates the expression of downstream target genes involved in cell survival and apoptosis.[7]

JAK_STAT_Pathway This compound This compound Derivatives JAK2 JAK2 This compound->JAK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) Nucleus->Proliferation Regulates Gene Expression

Caption: this compound derivatives inhibit the JAK2/STAT3 signaling pathway.

MAPK/ERK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways are also key players in cancer cell survival and proliferation. Protothis compound (B1677965) (PPD), a close analog of this compound, has been demonstrated to effectively suppress both the MAPK/ERK and NF-κB signaling pathways in colon cancer cells.[14][15] This multi-targeted inhibition contributes significantly to its anticancer activity.

MAPK_NFkB_Pathway PPD Protothis compound (PPD) MAPK_ERK MAPK/ERK Pathway PPD->MAPK_ERK Inhibits NFkB NF-κB Pathway PPD->NFkB Inhibits JNK JNK Pathway PPD->JNK Inhibits Proliferation Cell Proliferation MAPK_ERK->Proliferation Survival Cell Survival NFkB->Survival JNK->Proliferation

Caption: Protothis compound inhibits MAPK/ERK, NF-κB, and JNK pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Hypoxia is a common feature of solid tumors and is associated with cancer progression and resistance to therapy. Hypoxia-Inducible Factor-1α (HIF-1α) is a key regulator of the cellular response to hypoxia.[11] Certain this compound derivatives have been designed and synthesized as inhibitors of HIF-1α transcription, presenting a promising strategy for targeting hypoxic tumors.[11]

Experimental_Workflow PD This compound (PD) Synthesis Chemical Synthesis (e.g., Acylation) PD->Synthesis Derivatives This compound Derivatives Synthesis->Derivatives Purification Purification & Characterization Derivatives->Purification Bioassay Biological Evaluation (e.g., MTT Assay) Purification->Bioassay Lead Lead Compound Identification Bioassay->Lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. Studies have indicated that modifications at the C-3 position through acylation can lead to compounds with enhanced antiproliferative activities compared to the parent this compound.[12] Furthermore, the introduction of amino acid moieties has also been shown to yield derivatives with potent cytotoxicity.[5] The nature and position of substituents on the this compound scaffold play a crucial role in determining the biological activity, and a continued investigation into SAR will guide the design of future derivatives with superior efficacy.[16]

Conclusion and Future Directions

The discovery and synthesis of this compound derivatives represent a vibrant and promising area of research in the development of novel therapeutics, particularly in oncology. The ability to systematically modify the this compound scaffold allows for the fine-tuning of its biological activity, leading to the identification of potent and selective drug candidates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts should continue to focus on elucidating the intricate mechanisms of action, expanding the scope of structural modifications, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The integration of computational modeling and medicinal chemistry approaches will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic.

References

Panaxadiol's Influence on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Panaxadiol, a purified sapogenin derived from the ginseng plant, has garnered significant attention within the scientific community for its diverse pharmacological activities. These include, but are not limited to, anti-inflammatory, anti-cancer, and hematopoietic (blood-forming) effects. At the molecular level, these physiological responses are underpinned by this compound's ability to modulate the expression of a wide array of genes. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, with a focus on the signaling pathways involved, quantitative changes in gene expression, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of this compound.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the quantitative data from studies investigating the impact of a this compound saponins (B1172615) component (PDS-C) on gene expression in hematopoietic cells.

Table 1: Upregulation of Transcription Factor and Protein Kinase Genes by this compound Saponins Component (PDS-C) in Hematopoietic Cells [1]

Gene SymbolGene NameFunctionFold Upregulation
GATA-1GATA binding protein 1Erythroid and megakaryocytic differentiation>3
GATA-2GATA binding protein 2Hematopoietic stem and progenitor cell proliferation>3
AKT-1AKT serine/threonine kinase 1Cell survival, proliferation>3
MAPK14Mitogen-activated protein kinase 14 (p38 MAPK)Inflammatory response, cell differentiation>3

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Hematopoietic Regulation via GATA Transcription Factors

This compound has been shown to promote hematopoiesis by upregulating the expression and activity of GATA transcription factors. This is achieved through the activation of upstream protein kinases such as AKT-1 and MAPK14.

GATA_Signaling This compound This compound AKT1 AKT-1 This compound->AKT1 activates MAPK14 MAPK14 (p38) This compound->MAPK14 activates GATA1 GATA-1 AKT1->GATA1 phosphorylates GATA2 GATA-2 MAPK14->GATA2 phosphorylates Gene_Expression Hematopoietic Gene Expression (Proliferation & Differentiation) GATA1->Gene_Expression upregulates GATA2->Gene_Expression upregulates

This compound's activation of GATA signaling in hematopoiesis.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

In inflammatory contexts, this compound has been observed to downregulate the expression of pro-inflammatory genes. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.

NFkB_Signaling This compound This compound IKK IKK Complex This compound->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., Poly(I:C)) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., Cxcl2, Csf3, Ptgs2) Nucleus->Inflammatory_Genes activates

Inhibition of the NF-κB pathway by this compound.
Anti-Cancer Effects via Modulation of Multiple Signaling Pathways

This compound has demonstrated anti-tumor activity by targeting several signaling pathways implicated in cancer progression, including the MAPK/ERK, JNK, and JAK/STAT pathways.

Cancer_Signaling This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK STAT3 STAT3 This compound->STAT3 Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS Receptor->JNK JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation JNK->Proliferation JAK->STAT3 STAT3->Proliferation

This compound's inhibitory effects on cancer signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the effects of this compound on gene expression.

Cell Culture and Treatment
  • Hematopoietic Stem and Progenitor Cells: Mouse bone marrow nucleated cells were cultured in medium supplemented with appropriate cytokines to promote the formation of colony-forming units for granulocyte-macrophage (CFU-GM), erythroid (CFU-E), and megakaryocyte (CFU-MK). Cells were treated with this compound Saponins Component (PDS-C) at concentrations of 10, 25, and 50 mg/L.[1]

  • Macrophage Cell Line: RAW 264.7 mouse macrophages were used to model inflammation. Cells were stimulated with polyriboinosinic:polyribocytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA, to induce an inflammatory response. This compound was then added at various concentrations to assess its anti-inflammatory effects.

  • Cancer Cell Lines: A variety of human cancer cell lines have been used to study the anti-tumor effects of this compound, including colon cancer cell lines (e.g., HCT116) and pancreatic cancer cell lines. Cells were treated with this compound at different concentrations and time points to evaluate its impact on cell proliferation, apoptosis, and gene expression.

Gene Expression Analysis

A general workflow for analyzing this compound-induced changes in gene expression is depicted below.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_protein_analysis Protein Level Analysis cluster_data Data Analysis & Validation Cell_Culture Cell Culture & This compound Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Western_Blot Western Blot Cell_Culture->Western_Blot Microarray Microarray RNA_Extraction->Microarray RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Microarray->Data_Analysis RNA_Seq->Data_Analysis Validation Validation of Key Genes RT_qPCR->Validation Western_Blot->Validation Data_Analysis->Validation

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Panaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol, a protothis compound-type ginsenoside, is a significant bioactive compound isolated from the roots of Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1][2] It serves as a crucial aglycone of several major ginsenosides (B1230088) and exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is paramount for quality control, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound.[3][4] This application note provides a detailed protocol for the analysis of this compound using HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Principle of HPLC for this compound Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound analysis, a reversed-phase HPLC setup is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By carefully controlling the composition and flow rate of the mobile phase, this compound can be effectively separated from other components. The eluted compound is then detected and quantified by a UV detector (typically at a low wavelength around 203 nm) or a more sensitive and specific mass spectrometer.

Experimental Protocols

Sample Preparation: Extraction of this compound from Panax ginseng

The choice of extraction method can significantly impact the yield of this compound. Various techniques have been reported, including conventional solvent extraction and more advanced methods like ultrahigh-pressure extraction (UPE) and pulsed electric field (PEF) assisted extraction.[2]

Protocol: Ultrasonic-Assisted Solvent Extraction

  • Grind: Grind dried Panax ginseng roots into a fine powder (40-60 mesh).

  • Weigh: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.

  • Add Solvent: Add 25 mL of 70% aqueous methanol (v/v).

  • Sonicate: Place the flask in an ultrasonic bath and sonicate for 60 minutes at 60°C.

  • Centrifuge: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect Supernatant: Carefully collect the supernatant.

  • Repeat: Repeat the extraction process on the residue one more time.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute: Reconstitute the dried extract with 1 mL of methanol.

  • Filter: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_extraction Sample Extraction cluster_hplc HPLC Analysis Grind Grind Panax Ginseng Root Weigh Weigh Powdered Sample Grind->Weigh AddSolvent Add 70% Methanol Weigh->AddSolvent Sonicate Ultrasonic Extraction (60 min, 60°C) AddSolvent->Sonicate Centrifuge Centrifuge (4000 rpm, 10 min) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter_Sample Filter (0.45 µm) Reconstitute->Filter_Sample Inject Inject Sample into HPLC Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Quantify Data Acquisition and Quantification Detect->Quantify

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental conditions for the analysis of this compound. Both HPLC-UV and HPLC-MS/MS methods are presented.

a) HPLC-UV Method

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.01% Acetic AcidB: Acetonitrile with 0.01% Acetic Acid
Gradient Elution 0-10 min, 20-40% B10-30 min, 40-60% B30-40 min, 60-80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm
Injection Volume 10 µL

b) HPLC-MS/MS Method

For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic analysis in plasma, an HPLC-tandem mass spectrometry (MS/MS) method is recommended.

ParameterCondition
HPLC System UFLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase Isocratic: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 461.4 -> 127.1Internal Standard (e.g., Protothis compound): m/z 425.4 -> 95.1
Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to international guidelines (e.g., ICH).

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) > 0.999
Range Concentration interval over which the method is precise and accurate.To be determined based on the application.
Accuracy Closeness of the measured value to the true value.Recovery within 85-115%
Precision Repeatability and intermediate precision.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should be within acceptable limits.

G MethodDevelopment Analytical Method Development Specificity Specificity / Selectivity MethodDevelopment->Specificity LOD Limit of Detection (LOD) MethodDevelopment->LOD LOQ Limit of Quantification (LOQ) MethodDevelopment->LOQ Robustness Robustness MethodDevelopment->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->LOQ Robustness->ValidatedMethod

Data Presentation and Results

The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound Quantification

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.11523
0.57615
1.015198
5.075990
10.0152010
20.0304050
Linearity Equation y = 15200x + 12.5
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy of the HPLC Method for this compound

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
0.50.48 ± 0.0396.06.3
5.05.12 ± 0.21102.44.1
15.014.78 ± 0.5598.53.7

Conclusion

The described HPLC methods provide reliable and reproducible approaches for the quantitative analysis of this compound in various samples. The HPLC-UV method is suitable for routine quality control of herbal extracts, while the HPLC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic studies. Proper method validation is crucial to ensure the integrity and accuracy of the generated data, which is essential for researchers, scientists, and drug development professionals working with this promising bioactive compound.

References

Application Notes and Protocols for the Quantification of Panaxadiol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxadiol, a purified sapogenin from ginseng, has demonstrated significant potential as an anti-tumor agent.[1] Rigorous quantification of this compound in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed application notes and standardized protocols for the sensitive and selective quantification of this compound in various biological matrices, including plasma, various tissues, urine, bile, and feces, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction to this compound and its Quantification

This compound is a triterpenoid (B12794562) saponin (B1150181) that exhibits anti-tumor activities by inhibiting proliferation, inducing apoptosis, and suppressing migration in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of signaling pathways such as the JAK2/STAT3 pathway and calcium signaling.[1][3] To thoroughly evaluate its therapeutic potential, robust bioanalytical methods are required to accurately measure its concentration in biological systems. UPLC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[4]

Overview of the Analytical Workflow

The quantification of this compound in biological matrices typically involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.

workflow sample Biological Sample (Plasma, Tissue, Urine, etc.) prep Sample Preparation (LLE, SPE, or PPT) sample->prep Extraction chrom UPLC Separation prep->chrom Injection ms MS/MS Detection (MRM Mode) chrom->ms Ionization data Data Analysis (Quantification) ms->data Signal Acquisition

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Protothis compound[1] or Rh2[5][6]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide (B78521)

  • Phosphate buffer

  • Blank biological matrices from the same species for calibration standards and quality controls.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis. Liquid-liquid extraction (LLE) is a robust and widely applicable method for this compound.[5][6]

3.2.1. Plasma, Urine, and Bile

  • To a 50 µL aliquot of plasma, urine, or bile in a microcentrifuge tube, add 100 µL of a methanol-water mixture (1:1, v/v).[6]

  • Add 100 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).[6]

  • Add 50 µL of 0.3 mol/L sodium hydroxide solution.[6]

  • Add 3 mL of an ether-dichloromethane mixture (3:2, v/v) as the extraction solvent.[6]

  • Vortex the mixture for 1 minute and then shake for 15 minutes.[6]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[6]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.

3.2.2. Tissue Samples (Adipose, Muscle)

  • Accurately weigh approximately 0.1 g of the tissue sample.

  • Add 3 mL of methanol per gram of tissue.[6]

  • Homogenize the tissue sample thoroughly.

  • Sonicate the homogenate for 10 minutes.[6]

  • Centrifuge at 3000 rpm for 10 minutes.[6]

  • Collect the supernatant and proceed with the liquid-liquid extraction protocol described for plasma, starting from step 1, using 100 µL of the tissue supernatant.[6]

3.2.3. Fecal Samples

  • Homogenize the fecal sample.

  • To a 50 µL aliquot of the fecal homogenate, add 100 µL of a methanol-water mixture (1:1, v/v).[6]

  • Proceed with the liquid-liquid extraction protocol as described for plasma (steps 2-8).[6]

sample_prep cluster_matrix Biological Matrix plasma Plasma/Urine/Bile add_is_base Add IS & Base plasma->add_is_base tissue Tissue homogenize Homogenization (for Tissue/Feces) tissue->homogenize feces Feces feces->homogenize homogenize->add_is_base lle Liquid-Liquid Extraction add_is_base->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute inject Inject to UPLC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for different biological matrices.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation (e.g., 80% B)[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 461.45 → 127.1[1]Protothis compound (IS): m/z 425.4 → 95.1[1]
Source Temperature Optimized for the specific instrument (e.g., 500°C)
Desolvation Gas Nitrogen, flow rate optimized (e.g., 800 L/hr)
Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity r² > 0.99[1]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value). A typical LLOQ for this compound in plasma is around 0.1 to 2 ng/mL.[1][3]
Precision and Accuracy For QC samples at low, medium, and high concentrations, the intra- and inter-day precision (RSD) should be ≤ 15%, and the accuracy should be within ±15% of the nominal value.[1]
Recovery The extraction recovery should be consistent, precise, and reproducible. A recovery of >80% is generally considered good.[3]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution. The IS should compensate for any matrix effects.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound and related compounds in rat plasma.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Precision (RSD%)Accuracy (%)Recovery (%)Reference
This compoundRat Plasma0.10.1 - 20< 1594.9 - 112.0Not Reported[1]
20(S)-protothis compoundRat Plasma2Not SpecifiedNot SpecifiedNot Specified> 81[3]
26-OH-panaxadiolRat Plasma1.01 - 1000≤ 8.54.5 - 5.391.2[2]

This compound's Anti-Tumor Signaling Pathway

This compound has been shown to exert its anti-tumor effects, at least in part, by inhibiting the JAK2/STAT3 signaling pathway. This pathway is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and migration.

jak_stat cluster_cell Cancer Cell This compound This compound jak2 JAK2 This compound->jak2 Inhibits stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus Translocates to gene Target Gene Expression nucleus->gene apoptosis Apoptosis gene->apoptosis Inhibits proliferation Proliferation/ Migration gene->proliferation Promotes

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Conclusion

The protocols and data presented provide a comprehensive framework for the quantification of this compound in diverse and complex biological matrices. The use of UPLC-MS/MS with a robust sample preparation method like liquid-liquid extraction ensures the high sensitivity, selectivity, and accuracy required for rigorous pharmacokinetic and drug metabolism studies. Proper method validation is essential to guarantee the reliability of the generated data in the drug development process.

References

Panaxadiol as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol is a triterpenoid (B12794562) saponin (B1150181) and the aglycone of a significant group of ginsenosides (B1230088) known as protothis compound-type saponins (B1172615) (PDS).[1][2] Found in various Panax species (ginseng), it serves as a crucial reference standard in the phytochemical analysis of ginseng and its related products.[3] Its use is essential for the accurate quantification of ginsenosides, which are the primary active constituents responsible for the pharmacological activities of ginseng.[2][4] These activities include anti-cancer, anti-inflammatory, and cardioprotective effects.[5][6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.

PropertyValueSource
Molecular Formula C30H52O3[3][7]
Molecular Weight 460.73 g/mol [3][8]
CAS Number 19666-76-3[3]
Appearance White Powder
Purity ≥98%
Solubility Soluble in DMSO and Ethanol.[8] Ethanol: 20 mg/mL (43.41 mM).[8][8]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture.[8]

Application Notes: Quantitative Analysis of Ginsenosides

This compound is instrumental in the quality control of ginseng and its commercial preparations. As the core structure of protothis compound-type ginsenosides like Rb1, Rb2, Rc, and Rd, it can be used as a reference marker.[1][9] Analytical methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for the qualitative and quantitative analysis of these ginsenosides, often using this compound as a standard.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of ginsenosides. A typical HPLC method involves a reversed-phase column and a gradient elution system.

Experimental Workflow for HPLC Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh this compound Standard s2 Prepare Stock Solution (e.g., in Methanol) s1->s2 s3 Create Serial Dilutions for Calibration Curve s2->s3 s6 Filter Samples and Standards (0.45 µm filter) s3->s6 s4 Extract Ginsenosides from Plant Material s5 Hydrolyze Extract to Yield Aglycones (optional) s4->s5 s5->s6 h1 Inject Sample/Standard (e.g., 10-20 µL) s6->h1 h2 Isocratic or Gradient Elution (e.g., Acetonitrile (B52724)/Water) h1->h2 h3 UV Detection (e.g., 203 nm) h2->h3 d1 Generate Calibration Curve from Standards h3->d1 d2 Integrate Peak Areas of Analytes h3->d2 d3 Quantify Ginsenosides based on Calibration Curve d1->d3 d2->d3

Workflow for HPLC analysis of ginsenosides using this compound.

Protocol for HPLC Analysis of Ginsenosides

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions with methanol to obtain a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered ginseng sample.

    • Extract with 25 mL of 99.8% methanol at room temperature for 24 hours.[11]

    • Filter the extract through a 0.45 µm syringe filter before injection.[11]

    • For the quantification of total protothis compound-type ginsenosides, an acid hydrolysis step can be included to convert the ginsenosides to their aglycone, this compound.[12]

  • HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[13]
Mobile Phase Acetonitrile (A) and Water (B) with a gradient elution[11][13]
Gradient 0-70 min, 30% A to 100% A[11]
Flow Rate 1.0 mL/min[13]
Column Temperature 40°C[13]
Detection Wavelength 203 nm[13][14]
Injection Volume 10 µL[13]
  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standard solutions.

    • Calculate the concentration of this compound or the corresponding ginsenosides in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity for the analysis of ginsenosides compared to HPLC-UV.[9]

Protocol for UPLC-MS/MS Analysis

  • Standard and Sample Preparation: Prepare as described in the HPLC protocol, but with lower concentration ranges due to higher sensitivity (e.g., 1 ng/mL to 500 ng/mL).[9]

  • UPLC-MS/MS Conditions:

ParameterCondition
Column C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm)[15]
Mobile Phase 0.1% formic acid in water (A) and acetonitrile (B) with a gradient elution[16]
Flow Rate 0.35 - 0.45 mL/min[15][17]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode[9][16]
Detection Mode Multiple Reaction Monitoring (MRM)[9][17]

Quantitative Data from UPLC-MS/MS Methods

AnalyteLinear RangeLLOQReference
This compound (in human plasma)0.512–100 ng/mL0.512 ng/mL[17]
This compound (in rat plasma)10–2000 ng/mL10 ng/mL[1]
Ginsenosides (various)10–500 ng/mL-[9]
25 Ginsenosides-0.015–1.163 ng/mL[16]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the fingerprint analysis and quantification of ginsenosides in herbal medicines.[18][19]

Protocol for HPTLC Analysis

  • Standard and Sample Application:

    • Apply 2-4 µL of standard and sample solutions as 8 mm bands on an HPTLC silica (B1680970) gel 60 F254 plate.[20]

  • Chromatographic Development:

  • Derivatization and Detection:

    • Immerse the plate in an anisaldehyde-sulfuric acid reagent and heat at 100-105°C for 5 minutes.[18]

    • Document the chromatogram under UV 366 nm and white light.[18]

  • Quantification:

    • Perform densitometric analysis of the colored spots.

Protocol: Extraction and Isolation of this compound from Panax ginseng

This compound as a reference standard can be obtained commercially or isolated from Panax ginseng roots. The following is a general protocol for its extraction and isolation.

Workflow for Extraction and Isolation of this compound

cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Purification cluster_hydrolysis Hydrolysis to Obtain this compound e1 Powder Dried Ginseng Roots e2 Reflux Extraction with Methanol e1->e2 e3 Concentrate Extract under Reduced Pressure e2->e3 p1 Suspend Concentrate in Water e3->p1 p2 Partition with Ethyl Acetate p1->p2 p3 Collect Ethyl Acetate Fraction p2->p3 c1 Silica Gel Column Chromatography p3->c1 c2 Elute with a Gradient of Chloroform-Methanol c1->c2 c3 Collect Fractions c2->c3 c4 Monitor Fractions by TLC c3->c4 c5 Preparative HPLC for Final Purification c4->c5 h1 Acid Hydrolysis of Purified Ginsenoside Fractions c5->h1 h2 Neutralize and Extract with an Organic Solvent h1->h2 h3 Purify this compound by Crystallization h2->h3

Workflow for the extraction and isolation of this compound.

  • Extraction:

    • Powder the dried roots of Panax ginseng.

    • Extract the powder with methanol using a reflux extraction method for 4 hours.[21] Alternative methods include microwave-assisted or ultrasound-assisted extraction.[22]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[23]

  • Partitioning:

    • Suspend the crude extract in water and partition it successively with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with less polar ginsenosides.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect fractions and monitor them by TLC to identify those containing protothis compound-type ginsenosides.

    • Combine the relevant fractions and further purify them using preparative HPLC.[23]

  • Hydrolysis to Yield this compound:

    • The purified protothis compound-type ginsenosides are subjected to acid hydrolysis (e.g., with 15% H2SO4) to cleave the sugar moieties, yielding the aglycone, this compound.[12]

    • The reaction mixture is then neutralized, and this compound is extracted with an organic solvent like cyclohexane.[12]

    • The final purification of this compound can be achieved through crystallization.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, particularly anti-cancer effects, by modulating various cellular signaling pathways.[5][24] Understanding these pathways is crucial for drug development professionals.

Signaling Pathways Modulated by this compound

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound JAK_STAT JAK/STAT Signaling This compound->JAK_STAT inhibits MAPK MAPK/ERK Signaling This compound->MAPK inhibits JNK JNK Signaling This compound->JNK inhibits NF_kB NF-κB Signaling This compound->NF_kB inhibits HIF_1a HIF-1α Signaling This compound->HIF_1a suppresses CellCycleArrest Cell Cycle Arrest JAK_STAT->CellCycleArrest Anti_Proliferation Inhibition of Cell Proliferation JAK_STAT->Anti_Proliferation MAPK->Anti_Proliferation Apoptosis Induction of Apoptosis JNK->Apoptosis NF_kB->Apoptosis Anti_Angiogenesis Anti-Angiogenesis HIF_1a->Anti_Angiogenesis PD_L1_Downregulation PD-L1 Downregulation HIF_1a->PD_L1_Downregulation

Signaling pathways modulated by this compound leading to anti-cancer effects.

This compound has been shown to exert its anti-cancer effects through the inhibition of several key signaling pathways:

  • JAK/STAT Pathway: this compound inhibits the activation of JAK1/2 and STAT3, which are crucial for cancer cell proliferation and survival.[5]

  • MAPK/ERK and JNK Pathways: It also targets the MAPK/ERK and JNK signaling cascades, which are involved in cell growth, differentiation, and apoptosis.[5][24]

  • NF-κB Pathway: Inhibition of the NF-κB pathway by this compound contributes to its pro-apoptotic effects in cancer cells.[24]

  • HIF-1α/STAT3 Pathway: this compound can suppress HIF-1α and STAT3, leading to the downregulation of PD-L1 expression, which is involved in tumor immune escape.[6]

These modulatory effects result in the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[24][25]

Conclusion

This compound is an indispensable reference standard for the accurate phytochemical analysis and quality control of Panax species and their derived products. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical and research endeavors. Furthermore, a deeper understanding of its biological activities and the underlying signaling pathways will facilitate the development of novel therapeutic agents based on this important natural product.

References

Application Notes and Protocols for Panaxadiol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Panaxadiol, a bioactive sapogenin derived from ginseng, in cell culture-based research. The following sections detail the mechanisms of action, effective concentrations, and detailed protocols for assessing the cellular effects of this compound.

Introduction to this compound

This compound (PD) and its metabolite, Protothis compound (PPD), are triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Panax ginseng. These compounds have garnered significant interest in cancer research due to their demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory activities in a variety of cancer cell lines. Understanding the molecular mechanisms and applying standardized protocols are crucial for evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

  • Apoptosis Induction: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of a caspase cascade, including caspase-3 and -9.[1][2][3] Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.

  • Cell Cycle Arrest: this compound can arrest the cell cycle at the G1/S phase transition. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1 and p27KIP1, which in turn inhibit the activity of CDK2-Cyclin A/E complexes, preventing the cell from entering the S phase.

  • Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include:

    • MAPK Pathway: this compound and its derivatives can activate the JNK and p38 MAPK pathways while inhibiting the ERK pathway, leading to apoptotic cell death. Protothis compound has been shown to directly target and activate MLK3, an upstream kinase of the JNK pathway.

    • PI3K/Akt Pathway: This pro-survival pathway is often inhibited by this compound, contributing to its anti-cancer effects.

    • JAK/STAT Pathway: this compound can inhibit the activation of JAK2 and STAT3, which are crucial for the expression of genes involved in cell proliferation and survival.

    • NF-κB Pathway: Inhibition of the NF-κB signaling pathway by this compound has been observed, leading to a decrease in the expression of its target genes that promote cell survival and inflammation.

Quantitative Data: In Vitro Efficacy of this compound

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineCancer TypeCompoundIC50 Value (µM)Treatment Duration (h)Reference
SK-HEP-1Liver CancerThis compound0.8 - 1.2Not Specified
HeLaCervical CancerThis compound0.8 - 1.2Not Specified
HepG-2Liver CancerThis compound Derivative A14.21 ± 0.54Not Specified
HCT-116Colorectal CancerIrinotecan12.148
HCT-116Colorectal CancerIrinotecan + 10 µM this compound4.448
MCF-7Breast Cancer20(S)-Protothis compound33.324
A549Lung CancerThis compound Derivative 1218.91 ± 1.03Not Specified
MCF-7Breast CancerThis compound Derivative 138.62 ± 0.23Not Specified
PANC-1Pancreatic CancerThis compound22.024
Patu8988Pancreatic CancerThis compound48.924

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in DMSO.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) diluted in fresh medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and slowly adding 4 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-specific colorimetric substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9)

  • DTT (Dithiothreitol)

  • 96-well plate

Protocol:

  • Treat cells with this compound to induce apoptosis.

  • Harvest 2-5 x 10⁶ cells and wash with PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

  • Add 5 µL of the specific 4 mM caspase substrate (final concentration 200 µM).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.

Western Blot Analysis

This technique is used to detect specific proteins (e.g., caspases, Bcl-2 family members, cell cycle regulators) in cell lysates.

Materials:

  • Cells of interest

  • This compound stock solution

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, then harvest and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

Signaling Pathways

Panaxadiol_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_JAK JAK/STAT Pathway cluster_Apoptosis Apoptosis Cascade cluster_CellCycle Cell Cycle Regulation PD This compound MLK3 MLK3 PD->MLK3 p38 p38 PD->p38 ERK ERK PD->ERK PI3K PI3K PD->PI3K JAK2 JAK2 PD->JAK2 Bax Bax PD->Bax Bcl2 Bcl-2 PD->Bcl2 p21 p21/p27 PD->p21 JNK JNK MLK3->JNK Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK p38->Apoptosis_MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT3 STAT3 JAK2->STAT3 Proliferation Proliferation STAT3->Proliferation CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis_Final Apoptosis PARP->Apoptosis_Final CDK2 CDK2-Cyclin A/E p21->CDK2 G1_S G1/S Arrest CDK2->G1_S

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow

Panaxadiol_Workflow start Start: Select Cell Line culture Cell Culture & Seeding start->culture treat This compound Treatment (Dose & Time Course) culture->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration protein Protein Analysis (Western Blot) ic50->protein Use IC50 concentration caspase Caspase Activity Assay ic50->caspase Use IC50 concentration data Data Analysis & Interpretation apoptosis->data cell_cycle->data protein->data caspase->data

Caption: General workflow for studying this compound's effects.

References

Application Notes and Protocols for In Vivo Administration of Panaxadiol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PD) is a purified sapogenin of ginsenosides, the main active components found in Panax ginseng.[1][2] As the aglycone of protothis compound (B1677965) saponins, PD exhibits more potent biological activity than its glycoside precursors.[3] It has garnered significant interest for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties.[4][5] These application notes provide a comprehensive overview of in vivo experimental designs for administering this compound to animal models, summarizing key protocols, dosage information, and mechanistic pathways to guide researchers in their study design.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. Studies in rats and dogs have shown that this compound exhibits linear pharmacokinetics. Following oral administration in rats, the average absolute bioavailability is approximately 28.5%. The compound is widely distributed in tissues and is primarily eliminated through feces after extensive metabolism.

ParameterAnimal ModelRouteDose Range (mg/kg)Key FindingsReference
Half-life (t½) RatIntravenous2.5 - 104.82 - 5.45 hours
Bioavailability RatOral17.5 - 70~28.5%
Bioavailability DogOral5 - 20~11.0%
Distribution RatIntravenous2.5 - 10Widely distributed, primarily in the lung.
Excretion RatOral35Primarily via feces (59.6% in 96h), with some urinary excretion (21.6% in 144h).
Metabolism RatOral35Extensive metabolism, including hydroxylation.

I. Anti-Inflammatory Effects: Ulcerative Colitis Model

This compound has demonstrated significant anti-inflammatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a common model for ulcerative colitis. It has been shown to alleviate weight loss, reduce disease activity, and prevent colon shortening.

Experimental Protocol: DSS-Induced Colitis in Mice
  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 consecutive days.

  • This compound Administration:

    • Route: Oral gavage.

    • Dose: 20 mg/kg/day.

    • Schedule: Administer daily, concurrently with DSS administration.

    • Control Groups: Include a healthy control group (no DSS) and a DSS-only group.

  • Efficacy Evaluation:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

    • Post-Mortem Analysis (Day 8):

      • Measure colon length.

      • Collect colon tissue for histopathological analysis (H&E staining).

      • Analyze pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators in colon tissue via qPCR or ELISA.

      • Assess intestinal barrier integrity through staining (Alcian blue) and analysis of tight junction proteins (e.g., claudin-1, occludin, ZO-1) via immunohistochemistry or Western blot.

  • Mechanism of Action Studies: Analyze key signaling pathways in colon tissue via Western blot, focusing on MAPK/NF-κB and AMPK/NRF2/NQO1 pathways.

Quantitative Data Summary: Ulcerative Colitis Model
ParameterControl GroupDSS GroupDSS + this compound (20 mg/kg)Reference
Body Weight Change (%) GainSignificant LossAttenuated Loss
Disease Activity Index (DAI) 0Significantly ElevatedSignificantly Reduced
Colon Length (cm) NormalSignificantly ShortenedSignificantly Preserved
Pro-inflammatory Cytokines BaselineSignificantly IncreasedSignificantly Decreased

Signaling Pathway Diagram

G cluster_0 Inflammatory Stimulus (DSS) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response DSS DSS MAPK MAPK Phosphorylation DSS->MAPK PD This compound PD->MAPK NFkB NF-κB Phosphorylation PD->NFkB AMPK AMPK Phosphorylation PD->AMPK MAPK->NFkB Inflammation Inflammation (Cytokines, Mediators) NFkB->Inflammation NRF2 NRF2/NQO1 Expression AMPK->NRF2 Antioxidant Antioxidant Response NRF2->Antioxidant

Caption: this compound's anti-inflammatory mechanism in colitis.

II. Anti-Cancer Effects: Xenograft Tumor Models

This compound has been shown to inhibit tumor proliferation in various cancer models, including glioblastoma and colon cancer. The primary in vivo model used is the subcutaneous xenograft model in immunodeficient mice.

Experimental Protocol: Glioblastoma Xenograft Model
  • Animal Model: Athymic nude mice (4-5 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 4 x 10⁶ U87 glioblastoma cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into control and treatment groups.

  • This compound Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dose: 10 mg/kg.

    • Schedule: Administer every 48 hours.

    • Control Group: Administer vehicle (e.g., saline with DMSO) on the same schedule.

  • Efficacy Evaluation:

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width² × length) / 2.

    • Body Weight: Monitor body weight as an indicator of general toxicity.

    • Endpoint Analysis: At the end of the experiment (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Tumor Excision: Excise tumors and measure their final weight.

    • Further Analysis: Tumor tissue can be used for histopathology, immunohistochemistry, or Western blot to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to investigate mechanistic targets like intracellular calcium levels.

Quantitative Data Summary: Glioblastoma Xenograft Model
ParameterControl GroupThis compound (10 mg/kg)Reference
Final Tumor Volume (mm³) Significantly LargerSignificantly Smaller
Final Tumor Weight (g) Significantly HeavierSignificantly Lighter

Workflow Diagram

G A U87 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization C->D E1 Control Group (Vehicle, i.p.) D->E1 E2 Treatment Group (this compound 10 mg/kg, i.p.) D->E2 F Measure Tumor Volume & Body Weight (2x/week) E1->F E2->F G Endpoint: Euthanasia F->G H Excise Tumor, Weigh, and Analyze G->H

Caption: Workflow for a this compound xenograft tumor study.

III. Metabolic Regulation: Obesity Models

(20R)-panaxadiol has been identified as an active component of ginseng with anti-obesity effects, demonstrated in both high-fat diet (HFD)-induced and genetic (ob/ob) mouse models. The proposed mechanism involves promoting the "beiging" of white adipose tissue and increasing energy expenditure.

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
  • Animal Model: C57BL/6J mice.

  • Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group is fed a standard chow diet.

  • This compound Administration:

    • Route: Oral gavage.

    • Dose: 10 mg/kg/day.

    • Schedule: Administer daily for a period of 4-8 weeks.

    • Control Groups: Include a chow-fed group, an HFD-fed vehicle group.

  • Efficacy Evaluation:

    • Metabolic Monitoring: Regularly measure body weight, food intake, and fasting blood glucose.

    • Glucose and Insulin Tolerance Tests (GTT & ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis.

    • Serum Analysis: Collect blood to measure lipid profiles (triglycerides, cholesterol) and other metabolic markers.

    • Tissue Analysis: Harvest adipose tissue (e.g., inguinal white adipose tissue) and liver.

      • Histology: H&E staining to assess adipocyte size.

      • Gene/Protein Expression: Analyze markers of thermogenesis (UCP1, PRDM16) and mitochondrial biogenesis (PGC-1α) via qPCR or Western blot.

Signaling Pathway Diagram

G PD This compound ADRB2 β2-Adrenoceptor PD->ADRB2 cAMP cAMP Pathway ADRB2->cAMP CREB CREB Phosphorylation cAMP->CREB Thermogenesis Upregulation of UCP1, PRDM16 CREB->Thermogenesis Beiging White Fat 'Beiging' Thermogenesis->Beiging Energy Increased Energy Expenditure Beiging->Energy Obesity Anti-Obesity Effect Energy->Obesity

Caption: this compound's proposed anti-obesity signaling pathway.

IV. Safety and Toxicity

While this compound is generally considered safe at therapeutic doses, it is essential to consider potential toxicity. A 90-day subchronic toxicity study in beagle dogs with intravenously administered Compound K (a key metabolite of protothis compound ginsenosides) indicated potential reversible hepatotoxicity at higher doses.

  • No-Observed-Adverse-Effect Level (NOAEL): 6.7 mg/kg/day (intravenous, dogs).

  • Hepatotoxicity Observed: At doses of 20 and 60 mg/kg/day, increases in plasma levels of liver enzymes (ALT, γ-GT, ALP) were observed.

In long-term (2-year) studies, Panax ginseng extract administered orally to rats and mice at doses up to 5000 mg/kg showed no evidence of carcinogenic activity or other significant toxic effects. Researchers should always include monitoring for signs of toxicity in their experimental design, such as regular body weight measurements, clinical observations, and, where appropriate, terminal blood chemistry and histopathology of major organs.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented here offer a foundational guide for researchers designing in vivo studies. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research question and therapeutic area. Mechanistic studies should be integrated with efficacy evaluations to fully elucidate the pharmacological actions of this compound.

References

Application Notes and Protocols: Synthesis of Panaxadiol Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PD), a sapogenin derived from ginseng, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. However, its therapeutic potential is often limited by modest potency. To address this, researchers have focused on the chemical modification of the this compound scaffold to generate derivatives with enhanced bioactivity, particularly in the realm of oncology. These modifications primarily target the hydroxyl groups at the C-3 and C-20 positions, leading to novel compounds with improved efficacy and target specificity.

This document provides detailed application notes and protocols for the synthesis of various this compound derivatives that have demonstrated superior bioactivity compared to the parent compound. The methodologies outlined are based on published research and are intended to serve as a guide for researchers in the field of drug discovery and development.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the in vitro bioactivity of various synthesized this compound derivatives against different cancer cell lines, providing a clear comparison of their potency.

Table 1: HIF-1α Inhibitory Activity of this compound Ester Derivatives

CompoundIC50 (μM) vs. HIF-1αReference
This compound (PD)13.35[1]
18c (Pyrazole derivative)8.70 - 10.44[1]
19d (Pyrrole derivative)8.70 - 10.44[1]
19n (Pyrrole derivative)8.70 - 10.44[1]
3l 3.7[2]

Note: Compounds 18c , 19d , and 19n showed better HIF-1α inhibitory activity than the parent compound, this compound. None of these compounds exhibited cytotoxicity above 100 μM.

Table 2: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compound (PD)HepG-2> 100
Derivative 12 A54918.91 ± 1.03
Derivative 13 MCF-78.62 ± 0.23
Compound A1 (Triazole derivative)HepG-24.21 ± 0.54
Compound C9 (Amino acid derivative)LNCaP2.89
Compound 2d (Halogen-derivative)HCT-1163.836
Compound 2g (Halogen-derivative)BGC-8230.6
Compound 2g (Halogen-derivative)SW-4800.1

Note: The synthesized derivatives often exhibit significantly lower IC50 values, indicating enhanced cytotoxicity towards cancer cells compared to this compound. For instance, compound A1's activity against HepG-2 cells was nearly 15 times higher than that of PD. Notably, many of these derivatives show low or no toxic effects on normal cell lines.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their bioactivity.

Protocol 1: General Procedure for the Acylation of this compound at the C-3 Position

This protocol describes a common method for modifying the 3-hydroxy group of this compound, which has been shown to enhance anti-tumor activity.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time specified in the relevant literature (typically a few hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of this compound Triazole Derivatives

This protocol outlines the introduction of a 1,2,4-triazole (B32235) moiety to the this compound structure, which has been shown to significantly increase anti-proliferative activity.

Materials:

  • This compound (PD)

  • Appropriate reagents to introduce the triazole group (specific reagents will vary based on the desired linkage and are detailed in the source literature).

  • Solvents and purification materials as described in Protocol 1.

Procedure: The specific synthetic steps to introduce a triazole group can be complex and varied. A general workflow is provided below, and researchers should consult the primary literature for precise details.

  • Functionalization of this compound: Modify the C-3 or C-20 hydroxyl group of this compound to introduce a suitable functional group for click chemistry, such as an azide (B81097) or an alkyne.

  • Preparation of the Triazole Moiety: Synthesize the corresponding alkyne or azide-containing triazole precursor.

  • Click Chemistry Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the functionalized this compound and the triazole precursor.

  • Purification: Purify the resulting this compound-triazole conjugate using column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative activities of the synthesized this compound derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., HepG-2, A549, MCF-7, HCT-116)

  • Normal cell lines (for cytotoxicity comparison, e.g., GES-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The enhanced bioactivity of this compound derivatives is attributed to their ability to modulate various cellular signaling pathways involved in cancer progression.

Inhibition of HIF-1α Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is often overexpressed in tumors and plays a crucial role in cancer cell adaptation to hypoxic conditions. Several this compound derivatives have been shown to be potent inhibitors of HIF-1α.

HIF1a_Pathway PD_Derivative This compound Derivative HIF1a HIF-1α PD_Derivative->HIF1a Inhibits Tumor_Progression Tumor Progression (Angiogenesis, Metastasis) HIF1a->Tumor_Progression Promotes

Caption: Inhibition of the HIF-1α signaling pathway by this compound derivatives.

Induction of Apoptosis via the Mitochondrial Pathway

Some this compound derivatives, such as the triazole derivative A1, induce apoptosis in cancer cells through the mitochondrial pathway. This involves the upregulation of p53, an increase in the Bax/Bcl-2 ratio, and the subsequent release of cytochrome c from the mitochondria.

Mitochondrial_Apoptosis_Pathway PD_Derivative This compound Derivative (e.g., Compound A1) p53 p53 PD_Derivative->p53 Upregulates Bax_Bcl2 ↑ Bax/Bcl-2 ratio p53->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.

Modulation of MAPK and NF-κB Signaling Pathways

Protothis compound (PPD), a metabolite of this compound, has been shown to exert its anticancer activity by targeting multiple signaling pathways, including the MAPK/ERK, MAPK/JNK, and NF-κB pathways.

PPD_Signaling_Pathways PPD Protothis compound (PPD) MAPK_ERK MAPK/ERK Pathway PPD->MAPK_ERK Inhibits MAPK_JNK MAPK/JNK Pathway PPD->MAPK_JNK Inhibits NFkB NF-κB Pathway PPD->NFkB Inhibits Cancer_Cell_Survival Cancer Cell Survival & Proliferation MAPK_ERK->Cancer_Cell_Survival MAPK_JNK->Cancer_Cell_Survival NFkB->Cancer_Cell_Survival

Caption: Inhibition of pro-survival signaling pathways by Protothis compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Bioactivity Evaluation Start This compound Reaction Chemical Modification (e.g., Acylation, Click Chemistry) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative This compound Derivative Characterization->Derivative Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Derivative->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Derivative->Mechanism Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Mechanism->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for synthesis and bioactivity evaluation.

Conclusion

The structural modification of this compound has proven to be a highly effective strategy for generating novel derivatives with significantly enhanced bioactivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of new anticancer agents based on the this compound scaffold. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of more potent and selective therapeutic candidates.

References

Application of Mass Spectrometry for the Identification of Panaxadiol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PPD) is a pharmacologically active aglycone of dammarane-type ginsenosides, the main active components of Panax ginseng. It exhibits a wide range of biological activities, including antidepressant and antitumor effects, and is currently the subject of clinical trials. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography, has proven to be an indispensable tool for the identification and characterization of its metabolites in various biological matrices. This application note provides a detailed overview of the methodologies used for this compound metabolite identification and presents a summary of known metabolites.

Metabolic Pathways of this compound

The metabolism of this compound in vivo primarily involves Phase I reactions, with hydroxylation being the most prominent transformation. The resulting metabolites can undergo further oxidation. The proposed metabolic pathways are based on the analysis of metabolites found in human plasma, urine, and rat feces.

Panaxadiol_Metabolism PPD This compound (PPD) m/z 461.3991 M_OH Hydroxylated PPD (e.g., m/z 477, 493) PPD->M_OH Hydroxylation M_Oxide 20,24-Oxide form PPD with hydroxylation PPD->M_Oxide Oxidative Cyclization M_DiOH Di-hydroxylated PPD (e.g., m/z 509) M_OH->M_DiOH Hydroxylation M_Oxo Oxidized PPD (e.g., 3-oxo-PPD) M_OH->M_Oxo Oxidation M_TriOH Tri-hydroxylated PPD (e.g., m/z 525) M_DiOH->M_TriOH Hydroxylation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

The identification of this compound metabolites typically involves a systematic workflow beginning with sample collection and preparation, followed by sophisticated analytical techniques and data analysis.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Analysis Sample Biological Sample (Plasma, Urine, Feces) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation Filtration->UPLC MS Q-TOF Mass Spectrometry UPLC->MS TIC Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (EIC) MS->TIC MSMS MS/MS Fragmentation Analysis TIC->MSMS Identification Metabolite Identification (Software & Manual Interpretation) MSMS->Identification

Caption: General workflow for this compound metabolite identification.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) of this compound and its metabolites identified in human plasma and urine.[1] The identification is based on high-resolution mass spectrometry data.

Metabolite ID Formula m/z [M+H]⁺ (Observed) Proposed Biotransformation Matrix
PPDC₃₀H₅₂O₃461.3991-Plasma, Urine
M1C₃₀H₅₂O₄477.3942HydroxylationPlasma, Urine
M2C₃₀H₅₂O₅493.3887DihydroxylationPlasma, Urine
M3C₃₀H₅₀O₅491.3731Dihydroxylation + DehydrogenationPlasma, Urine
M4C₃₀H₄₈O₅489.3574Dihydroxylation + 2 x DehydrogenationPlasma, Urine
M5C₃₀H₅₂O₆509.3836TrihydroxylationPlasma, Urine
M6C₃₀H₅₀O₆507.3680Trihydroxylation + DehydrogenationUrine
M7C₃₀H₄₈O₆505.3530Trihydroxylation + 2 x DehydrogenationUrine
M8C₃₀H₅₀O₇523.3641Tetrahydroxylation + DehydrogenationUrine
M9C₃₀H₄₈O₇521.3472Tetrahydroxylation + 2 x DehydrogenationUrine

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from a study on this compound metabolites in human plasma and urine.[1]

Objective: To extract this compound and its metabolites from biological matrices.

Materials:

  • Human plasma or urine samples

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • To 100 µL of plasma or urine, add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC system.

UPLC-Q-TOF MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.[1]

Objective: To separate and detect this compound and its metabolites with high resolution and mass accuracy.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.3 mL/min[1]

  • Gradient Program:

    • 0-1.0 min: 5% B

    • 1.0-1.5 min: 5-25% B

    • 1.5-6.0 min: 25-75% B

    • 6.0-12.0 min: 75-100% B

    • 12.0-13.0 min: 100% B[1]

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Cone Voltage: 30 - 40 V

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 450 - 550°C

  • Desolvation Gas Flow: 800 - 1000 L/hr

  • Cone Gas Flow: 30 - 50 L/hr

  • Mass Range: m/z 100 - 1000

  • Data Acquisition: Full scan mode for precursor ions and targeted MS/MS mode for fragmentation analysis. Collision energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation information.

Data Analysis and Metabolite Identification

The identification of metabolites is achieved by comparing the retention times and mass spectra of the samples from dosed subjects with those from blank controls. The high-resolution mass data from the Q-TOF instrument allows for the determination of the elemental composition of the parent and fragment ions. The fragmentation patterns observed in the MS/MS spectra are then used to elucidate the structure of the metabolites. Software tools can be employed to assist in the prediction and confirmation of metabolite structures.[1]

Conclusion

The combination of UPLC with Q-TOF mass spectrometry provides a powerful platform for the comprehensive analysis of this compound metabolites. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and natural product chemistry, facilitating further investigation into the pharmacological and toxicological profiles of this compound and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Panaxadiol Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the solubility and bioavailability of Panaxadiol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges for oral delivery of this compound are its poor aqueous solubility and low oral bioavailability. These characteristics limit its absorption in the gastrointestinal tract, potentially reducing its therapeutic efficacy.

Q2: Which formulation strategies are most effective for improving this compound's solubility and bioavailability?

A2: Several strategies have proven effective, including:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals, cubosomes, and lipid nanoparticles.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[3][4]

Q3: What are the key considerations when selecting a polymer for this compound solid dispersions?

A3: The choice of polymer is critical for the success of a solid dispersion formulation.[5] Key considerations include the polymer's hydrophilicity, its ability to interact with this compound to prevent recrystallization, and its safety profile. Common choices include Poloxamer 188 and PEG 6000.[1]

Q4: How can the oral bioavailability of this compound be quantified?

A4: The oral bioavailability of this compound is typically determined through in vivo pharmacokinetic studies in animal models, such as rats. This involves administering a known dose of the this compound formulation orally and intravenously and then measuring the drug concentration in plasma samples over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The absolute bioavailability is calculated as the ratio of the area under the concentration-time curve (AUC) for oral administration to that of intravenous administration.

Troubleshooting Guides

Solid Dispersions
IssuePossible Cause(s)Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility between this compound and the polymer.- Suboptimal drug-to-polymer ratio.- Screen different polymers to find one with better miscibility.- Optimize the drug-to-polymer ratio through experimental design.
Drug recrystallization during storage. - The amorphous drug is thermodynamically unstable.- Inappropriate polymer selection, which does not sufficiently inhibit crystallization.[2]- Incorporate a secondary polymer or a surfactant to further stabilize the amorphous state.- Store the solid dispersion under controlled temperature and humidity conditions.
Incomplete dissolution of the solid dispersion. - Agglomeration of solid dispersion particles.- Insufficient amount of hydrophilic carrier.- Reduce the particle size of the solid dispersion by milling or sieving.- Increase the proportion of the hydrophilic carrier in the formulation.
Nanoparticle Formulations
IssuePossible Cause(s)Suggested Solution(s)
Broad particle size distribution (high Polydispersity Index - PDI). - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Optimize the homogenization pressure/speed and duration, or the sonication time and amplitude.- Use a suitable stabilizer or surfactant to prevent aggregation.
Low encapsulation efficiency. - Drug leakage from the nanoparticles during preparation.- Poor affinity of this compound for the nanoparticle matrix.- Modify the formulation by using a different lipid or polymer with higher affinity for this compound.- Optimize the preparation process parameters, such as temperature and stirring speed.
Instability of the nanoparticle suspension (e.g., sedimentation). - Insufficient surface charge (low zeta potential).- Particle growth over time (Ostwald ripening).- Add a charged surfactant or polymer to increase the zeta potential.- Select a lipid or polymer with a higher glass transition temperature to create a more stable amorphous state.
Cyclodextrin Complexation
IssuePossible Cause(s)Suggested Solution(s)
Low complexation efficiency. - Poor fit of the this compound molecule within the cyclodextrin cavity.- Inappropriate stoichiometry of this compound to cyclodextrin.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, HP-β-cyclodextrin) to find the best fit.[3]- Determine the optimal molar ratio of this compound to cyclodextrin using methods like the continuous variation method (Job's plot).[6]
Precipitation of the complex upon dilution. - The complex is not sufficiently stable in the diluted medium.- Use a modified cyclodextrin with higher water solubility.- Add a co-solvent or surfactant to the formulation to improve the stability of the complex in solution.
Difficulty in isolating the solid complex. - The complex may be too soluble in the solvent used for precipitation.- Optimize the co-precipitation method by using a different anti-solvent.- Utilize freeze-drying (lyophilization) as an alternative to precipitation for isolating the solid complex.[7]

Quantitative Data Summary

Formulation StrategyKey FindingsReference
Solid Dispersion (Poloxamer 188) The dissolution of this compound from the solid dispersion was significantly enhanced compared to the pure drug.[1]
Nanocrystals This compound nanocrystals with a particle size of approximately 90 nm showed a rapid release of over 90% of the drug.
Cubosomes The relative bioavailability of a this compound-cubosome formulation was 169% compared to raw this compound.[8]
Lipid Nanoparticles This compound can be incorporated into lipid nanoparticles, replacing cholesterol, to create effective mRNA delivery systems.[9][10]

Experimental Protocols

Preparation of this compound Solid Dispersion by Melting-Solvent Method

This protocol is based on the methodology described by Zhang et al. (2020).[1]

Materials:

  • This compound (PPD)

  • Poloxamer 188 (F68) or Polyethylene Glycol 6000 (PEG6000)

  • Ethanol (B145695)

  • Water bath

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the polymer (e.g., a 1:10 drug-to-polymer ratio).

  • Dissolve the this compound in a minimal amount of ethanol.

  • In a separate beaker, melt the polymer in a water bath at a temperature just above its melting point (e.g., 60-70°C).

  • Slowly add the this compound solution to the molten polymer while stirring continuously.

  • Continue stirring until the ethanol has completely evaporated.

  • Cool the mixture to room temperature to solidify.

  • Grind the resulting solid mass into a fine powder using a mortar and pestle.

  • Dry the powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Store the prepared solid dispersion in a desiccator.

Preparation of this compound-Cyclodextrin Inclusion Complex by Ultrasonic Method

This protocol is adapted from the general methodology for flavonoid-cyclodextrin complexes.[6]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Distilled water

  • Ethanol

  • Ultrasonic bath

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Dissolve the this compound in a small amount of ethanol.

  • Dissolve the cyclodextrin in distilled water with gentle heating and stirring.

  • Slowly add the this compound solution to the cyclodextrin solution while stirring.

  • Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.

  • After sonication, stir the solution at room temperature for an extended period (e.g., 24 hours) to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Store the complex in a tightly sealed container at room temperature.

General Protocol for this compound Nanoparticle Formulation

This protocol provides a general framework for preparing this compound-loaded lipid nanoparticles. Specific parameters will need to be optimized for your particular application.

Materials:

  • This compound

  • Lipid (e.g., a solid lipid like glyceryl monostearate or a mixture for nanostructured lipid carriers)

  • Surfactant/Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (if using a solvent-based method, e.g., acetone, ethanol)

  • Aqueous phase (e.g., distilled water, buffer)

  • High-pressure homogenizer or probe sonicator

Procedure (High-Pressure Homogenization - Hot Melt Method):

  • Melt the lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid.

  • In a separate vessel, heat the aqueous phase containing the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a pre-emulsion.

  • Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • The nanoparticle suspension can then be used directly or lyophilized for long-term storage.

Signaling Pathway and Experimental Workflow Diagrams

Panaxadiol_Formulation_Workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation Evaluation Solid_Dispersion Solid Dispersion Solubility Solubility/ Dissolution Solid_Dispersion->Solubility Physical_State Physical State (DSC, PXRD) Solid_Dispersion->Physical_State Morphology Particle Size/ Morphology Solid_Dispersion->Morphology Nanoparticles Nanoparticles Nanoparticles->Solubility Nanoparticles->Physical_State Nanoparticles->Morphology Cyclodextrin Cyclodextrin Complex Cyclodextrin->Solubility Cyclodextrin->Physical_State Cyclodextrin->Morphology In_Vitro In Vitro Permeability Solubility->In_Vitro In_Vivo In Vivo Pharmacokinetics Solubility->In_Vivo Physical_State->In_Vitro Physical_State->In_Vivo Morphology->In_Vitro Morphology->In_Vivo Bioavailability Bioavailability In_Vivo->Bioavailability Improved Bioavailability This compound This compound This compound->Solid_Dispersion This compound->Nanoparticles This compound->Cyclodextrin

Caption: Experimental workflow for improving this compound bioavailability.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibition

References

Technical Support Center: Optimizing Panaxadiol Extraction from Panax Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Panaxadiol from Panax species.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low this compound yield can stem from several factors throughout the extraction process. A systematic evaluation of your protocol is necessary. Key areas to investigate include:

  • Sub-optimal Extraction Method: Conventional methods like maceration or Soxhlet extraction can be less efficient than modern techniques.[1][2] Advanced methods such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) have been shown to significantly increase extraction efficiency and reduce extraction time.[1][3][4]

  • Inappropriate Solvent Selection: The choice of solvent and its concentration is critical. While various solvents can be used, ethanol (B145695), particularly in concentrations ranging from 60% to 70%, has been identified as highly effective for extracting ginsenosides (B1230088), including this compound.

  • Incorrect Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be optimized. For instance, a heat reflux method using 70% ethanol achieved favorable results when conducted at 80°C for 6 hours. For other methods, these parameters will need to be adjusted to find the optimal balance between yield and potential degradation of the target compounds.

  • Improper Sample Preparation: The physical state of the plant material significantly impacts extraction efficiency. Using powdered root material increases the surface area available for solvent interaction, leading to better extraction outcomes compared to fresh or air-dried roots.

Question 2: I'm observing degradation of this compound in my extract. What could be the cause?

Answer: this compound degradation is often linked to excessive heat or prolonged exposure to harsh conditions. To mitigate this:

  • Control Extraction Temperature: High temperatures can lead to the breakdown of ginsenosides. It is crucial to control the temperature to balance extraction efficiency with the thermal stability of the compounds. For methods like heat reflux, finding the optimal temperature that maximizes yield without causing degradation is key.

  • Optimize Extraction Duration: Long extraction times can increase the risk of compound degradation. Advanced techniques like UAE and MAE are advantageous as they can reduce extraction times significantly compared to traditional methods.

  • Consider Post-Extraction Handling: The stability of the extract after the extraction process is also important. Proper storage conditions, such as protection from light and high temperatures, should be maintained.

Question 3: How can I improve the purity of my this compound extract?

Answer: Improving the purity of the extract involves minimizing the co-extraction of undesirable compounds. This can be achieved through:

  • Solvent Selectivity: The choice of solvent not only affects the yield but also the purity. Experimenting with different solvent systems can help in selectively extracting this compound while leaving behind other compounds.

  • Optimized Extraction Conditions: Fine-tuning parameters such as temperature and time can enhance the selectivity of the extraction process.

  • Post-Extraction Purification: Following the initial extraction, further purification steps such as column chromatography are often necessary to isolate this compound to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for this compound?

A1: There is no single "best" method, as the optimal choice depends on available equipment, desired scale, and cost considerations. However, advanced techniques generally offer higher efficiency. Pressurized liquid extraction (PLE) has been reported to have the highest extraction efficiency in the shortest time for Panax species compared to methods like Soxhlet, heat reflux, UAE, and MAE. Ultrahigh-pressure extraction is also considered a highly efficient technology. For general laboratory use, UAE and MAE provide a good balance of efficiency, speed, and cost-effectiveness.

Q2: What is the recommended solvent and concentration for this compound extraction?

A2: An aqueous ethanol solution is widely recommended. A concentration of 70% ethanol has been shown to be highly effective for extracting ginsenosides, including the this compound group, from Panax ginseng. Some studies have also found 60% ethanol to be effective.

Q3: How does the preparation of the Panax root affect extraction yield?

A3: The preparation of the root material is a critical step. Using powdered root material is generally the most favorable as it maximizes the surface area for solvent contact, leading to a higher recovery of ginsenosides compared to using fresh or air-dried roots.

Q4: What are the optimal temperature and time for heat reflux extraction?

A4: For heat reflux extraction of ginsenosides from powdered Panax ginseng adventitious roots, a temperature of 80°C for a duration of 6 hours using 70% ethanol has been identified as the most favorable condition.

Q5: Can advanced extraction techniques improve yield compared to traditional methods?

A5: Yes, advanced techniques consistently demonstrate higher extraction yields in shorter times. For example, microwave-assisted extraction (MAE) is noted to be significantly more time-efficient than Soxhlet and ultrasonic extraction. Similarly, pressurized liquid extraction (PLE) offers superior efficiency. These methods often lead to a significant increase in the total ginsenoside amount extracted.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Ginsenosides

Extraction MethodKey AdvantagesKey DisadvantagesRelative Efficiency
Heat Reflux Simple, relatively inexpensive.Longer extraction times, potential for thermal degradation.Moderate
Soxhlet Extraction Continuous extraction, efficient for certain compounds.Very long extraction times, large solvent consumption, potential for thermal degradation.Moderate
Ultrasonic-Assisted Extraction (UAE) Reduced extraction time, lower solvent consumption, improved yield.Equipment cost, potential for localized heating.High
Microwave-Assisted Extraction (MAE) Very short extraction times, reduced solvent use, higher yields.Equipment cost, potential for non-uniform heating.Very High
Pressurized Liquid Extraction (PLE) High extraction efficiency, short time, low solvent consumption.High initial equipment cost, requires high pressure.Very High
Supercritical Fluid Extraction (SFE) Uses environmentally friendly solvents (e.g., CO2), high selectivity.High equipment cost, may require co-solvents for polar compounds.High

Experimental Protocols

Protocol 1: Optimized Heat Reflux Extraction

This protocol is based on findings for efficient ginsenoside extraction.

  • Sample Preparation: Grind dried Panax species roots into a fine powder.

  • Solvent Preparation: Prepare a 70% (v/v) ethanol solution in distilled water.

  • Extraction Setup:

    • Place 10 g of the powdered root material into a round-bottom flask.

    • Add 100 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:10 g/mL).

    • Attach a reflux condenser to the flask.

  • Extraction Process:

    • Heat the mixture to 80°C using a heating mantle.

    • Maintain the reflux for 6 hours.

  • Post-Extraction:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through an appropriate filter paper to separate the solid residue.

    • Wash the residue with a small amount of the 70% ethanol solution to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator.

Protocol 2: General Ultrasonic-Assisted Extraction (UAE)

This protocol outlines a general procedure for UAE, which can be optimized for specific laboratory conditions.

  • Sample Preparation: Prepare finely powdered dried Panax root material.

  • Solvent Preparation: Prepare a 70% (v/v) ethanol solution.

  • Extraction Setup:

    • Place 5 g of the powdered sample into a beaker or flask.

    • Add 100 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:20 g/mL).

  • Extraction Process:

    • Place the vessel into an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz) and power.

    • Control the temperature of the water bath (e.g., 60°C).

    • Sonicate for a predetermined optimal time (e.g., 30-60 minutes).

  • Post-Extraction:

    • Filter the mixture to remove the solid plant material.

    • Concentrate the resulting extract as required.

Visualizations

Panaxadiol_Extraction_Workflow raw_material Panax Species Root preparation Grinding/Pulverization raw_material->preparation extraction Extraction (e.g., Heat Reflux, UAE, MAE) preparation->extraction Powdered Material filtration Filtration/Centrifugation extraction->filtration Extract Mixture concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration Liquid Extract crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

A generalized workflow for this compound extraction and purification.

Troubleshooting_Low_Yield low_yield Low this compound Yield suboptimal_method Sub-optimal Method low_yield->suboptimal_method Possible Cause improper_solvent Improper Solvent/ Concentration low_yield->improper_solvent Possible Cause incorrect_params Incorrect Parameters (Time, Temp, Ratio) low_yield->incorrect_params Possible Cause poor_prep Poor Sample Prep low_yield->poor_prep Possible Cause solution_method Solution: Use Advanced Methods (UAE, MAE, PLE) suboptimal_method->solution_method solution_solvent Solution: Use 60-70% Ethanol improper_solvent->solution_solvent solution_params Solution: Optimize Parameters (e.g., 80°C, 6h for Reflux) incorrect_params->solution_params solution_prep Solution: Use Powdered Root Material poor_prep->solution_prep

A troubleshooting guide for addressing low this compound extraction yields.

References

troubleshooting peak tailing and resolution in Panaxadiol HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Panaxadiol, focusing on peak tailing and poor resolution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

Peak tailing for this compound is a common issue that can compromise the accuracy of quantification. It is often observed as an asymmetrical peak with a drawn-out trailing edge. The primary causes are typically secondary interactions between this compound and the stationary phase, or issues with the mobile phase and system setup.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: this compound is a neutral compound, but secondary interactions can occur with active sites on the column packing, such as residual silanols. Adjusting the mobile phase pH can help suppress these interactions.

  • Mobile Phase Additives: The addition of a buffer or an acidic modifier to the mobile phase can improve peak shape by masking residual silanols or ensuring a consistent ionic environment.

  • Column Choice and Condition: The type of column and its condition are critical. A degraded or contaminated column can lead to peak tailing.

  • Sample Overload: Injecting too much of the sample can saturate the column, leading to peak distortion.

2. I am observing poor resolution between my this compound peak and an adjacent impurity. What steps can I take to improve the separation?

Poor resolution, where two peaks are not well separated, can hinder accurate identification and quantification. Improving resolution involves optimizing the three key factors of the resolution equation: efficiency, selectivity, and retention.

Troubleshooting Steps for Poor Resolution:

  • Optimize Mobile Phase Composition: Changing the organic modifier or the gradient profile can significantly alter the selectivity of the separation.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase can provide the necessary change in selectivity.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.

3. Can you provide a summary of how different mobile phase modifiers affect this compound peak shape?

Yes, the choice of mobile phase modifier can have a significant impact on the peak shape of this compound. Below is a table summarizing the expected effects of common additives.

Data Presentation: Effect of Mobile Phase Additives on this compound Peak Asymmetry

Mobile Phase AdditiveConcentrationExpected Asymmetry Factor (As)Observations
None (Methanol:Water)-1.8 - 2.5Significant peak tailing due to secondary interactions with residual silanols.
Formic Acid0.1% (v/v)1.1 - 1.3Reduces silanol (B1196071) interactions by protonating them, leading to a more symmetrical peak.
Acetic Acid0.1% (v/v)1.2 - 1.5Similar to formic acid but may be slightly less effective at lower concentrations.
Ammonium Acetate5 mM1.3 - 1.6Provides a buffering effect and can improve peak shape, but may be less effective than acidic modifiers for silanol masking.
Ammonium Formate (B1220265)5 mM1.2 - 1.4Combines the benefits of a buffer and a formate source, often resulting in good peak shape.

4. What is the expected impact of changing the column from a standard C18 to a Phenyl-Hexyl for this compound analysis?

Switching from a C18 to a Phenyl-Hexyl column can be a powerful tool to improve selectivity, especially if this compound is co-eluting with other compounds.

Data Presentation: Comparison of C18 and Phenyl-Hexyl Columns for this compound Resolution

Column TypeStationary Phase ChemistrySelectivity for this compoundExpected Resolution (Rs) with a closely eluting impurity
C18OctadecylsilanePrimarily hydrophobic interactions.1.2
Phenyl-HexylPhenyl-HexylHydrophobic and π-π interactions.> 1.5

The Phenyl-Hexyl column offers alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and any aromatic impurities, which can alter the elution order and improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 203 nm

    • Injection Volume: 10 µL

    • Sample: this compound standard (1 mg/mL in methanol)

  • Procedure: a. Prepare three different mobile phase A solutions: i. Water with 0.1% Formic Acid (pH ~2.7) ii. Water with 5 mM Ammonium Acetate (pH ~7.0) iii. Unmodified Water b. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes for each new mobile phase A. c. Inject the this compound standard and record the chromatogram. d. Measure the asymmetry factor of the this compound peak for each mobile phase.

  • Expected Outcome: The mobile phase containing 0.1% Formic Acid is expected to yield the most symmetrical peak (lowest asymmetry factor).

Protocol 2: Gradient Optimization for Improved Resolution

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Initial Gradient: 60-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 203 nm

    • Injection Volume: 10 µL

    • Sample: this compound sample containing a closely eluting impurity.

  • Procedure: a. Perform an initial run with the starting gradient. b. If resolution is poor, modify the gradient to be shallower. For example, change the gradient to 60-80% B over 20 minutes. c. If the peaks are well-separated but the run time is long, the gradient can be made steeper. For example, 60-95% B over 10 minutes. d. For each modified gradient, inject the sample and calculate the resolution between this compound and the impurity peak.

  • Expected Outcome: A shallower gradient will increase the separation time between the two peaks, leading to improved resolution.

Visualizations

TroubleshootingWorkflow cluster_tailing Peak Tailing Troubleshooting cluster_t1 Primary Actions cluster_resolution Poor Resolution Troubleshooting cluster_r1 Primary Actions start Problem Identified: Peak Tailing or Poor Resolution q1 Is the peak tailing severe (As > 1.5)? start->q1 q2 Are peaks co-eluting (Rs < 1.5)? start->q2 t_action1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) q1->t_action1 Yes t_action2 Check Column Condition (Perform wash or replace) q1->t_action2 Yes t_result1 Peak Shape Improved? t_action1->t_result1 t_action2->t_result1 t_success Problem Resolved t_result1->t_success Yes t_fail Consider Secondary Causes: - Sample Overload - Extra-column volume t_result1->t_fail No r_action1 Optimize Gradient Slope (Make it shallower) q2->r_action1 Yes r_action2 Change Organic Modifier (e.g., Methanol to Acetonitrile) q2->r_action2 Yes r_result1 Resolution Improved? r_action1->r_result1 r_action2->r_result1 r_success Problem Resolved r_result1->r_success Yes r_fail Consider Advanced Options: - Change Column Chemistry - Decrease Flow Rate r_result1->r_fail No

Caption: Troubleshooting workflow for this compound HPLC analysis.

HPLC_Workflow prep Sample Preparation (Dissolve this compound in Methanol) injection Sample Injection prep->injection system_prep HPLC System Preparation (Mobile Phase Degassing, Priming) equilibration Column Equilibration (with initial mobile phase) system_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (at 203 nm) separation->detection data_acq Data Acquisition & Processing detection->data_acq analysis Peak Integration & Quantification data_acq->analysis report Reporting analysis->report

Caption: Standard experimental workflow for this compound HPLC analysis.

Caption: Logical relationships between peak tailing causes and solutions.

strategies to prevent Panaxadiol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Panaxadiol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The primary factors leading to this compound degradation are exposure to acidic pH, high temperatures, and light. This compound and related protothis compound (B1677965) (PD)-type saponins (B1172615) are particularly unstable in acidic conditions (pH below 4.0), with degradation increasing as temperature and exposure time rise[1][2][3].

Q2: What is the optimal pH range for working with this compound?

A2: To minimize degradation, it is recommended to maintain a pH between 6 and 8 for solutions containing this compound and related ginsenosides[2]. Acidic conditions should be strictly avoided.

Q3: What are the recommended storage conditions for this compound samples?

A3: Proper storage is crucial for preventing degradation. Recommendations are as follows:

  • Powder: Store at -20°C for long-term stability (up to 3 years), protected from direct sunlight and moisture[4].

  • In Solvent: Store at -80°C for up to 1 year.

  • Crude Extracts: Store in amber glass vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent photo- and oxidative degradation.

Q4: How can I minimize degradation during the extraction process?

A4: Several strategies can be employed during extraction:

  • Temperature Control: Use low-temperature extraction methods. If using sonication, perform it in a controlled low-temperature bath (e.g., 20-25°C). For heat-reflux extraction, use the lowest effective temperature and minimize the duration.

  • Solvent Choice: Use high-purity, neutral solvents. Ethanol, methanol (B129727), and acetic ether have been used effectively. Deep Eutectic Solvents (DESs) have also been shown to be efficient for extracting ginsenosides.

  • Gentle Evaporation: When concentrating the extract, use a rotary evaporator at a low temperature (<40°C) and reduced pressure to avoid thermal degradation.

  • Advanced Methods: Consider advanced extraction techniques like supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE), which can offer higher efficiency at lower temperatures or for shorter durations.

Q5: Are there any general handling practices I should follow?

A5: Yes, always handle this compound and its solutions with care:

  • Work on Ice: Perform sample preparation steps on ice whenever possible to reduce the rate of chemical degradation and potential enzymatic activity.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes for single-use to avoid this.

  • Use Appropriate Containers: Use amber glass vials to protect samples from light. Avoid plastic containers for long-term storage, as some terpenes can interact with or leach from plastic.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low this compound recovery after extraction. Acidic Extraction Conditions: The pH of the extraction solvent may be too low, causing hydrolysis.Ensure the pH of your extraction solvent is neutral or slightly basic (pH 6-8). Avoid using acidic modifiers unless specifically required by a validated protocol, and if so, keep temperatures low and processing times short.
High Temperature: Excessive heat during extraction (e.g., high-temperature sonication or reflux) can degrade this compound.Use a temperature-controlled sonicator or perform extractions on ice. If using heat, optimize for the lowest possible temperature and shortest duration that provides adequate extraction efficiency.
Degradation observed in stored samples. Improper Storage Temperature: Storing samples at room temperature or 4°C is insufficient for long-term stability.Store this compound powder at -20°C and solutions at -80°C for maximum stability.
Exposure to Light and Oxygen: Photodegradation and oxidation can occur if samples are not stored properly.Store all samples in amber, airtight glass vials. For highly sensitive samples or long-term storage of extracts, purge the vial with an inert gas like nitrogen or argon before sealing.
Inconsistent results between analytical runs. Sample Degradation Between Injections: If samples are left at room temperature in an autosampler for an extended period, degradation can occur.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh dilutions for each analytical run if possible.
Freeze-Thaw Cycles: Aliquots that have been frozen and thawed multiple times may show lower concentrations of this compound.Prepare single-use aliquots of your stock solutions and samples to avoid repeated freeze-thaw cycles.
Smearing or unexpected peaks in chromatograms. Hydrolysis Products: The presence of smaller, earlier-eluting peaks or a smeared baseline may indicate the breakdown of this compound into its aglycone or other derivatives.Review your entire sample preparation workflow for potential exposure to acid or heat. Re-prepare the sample using the recommended stabilizing conditions.

Experimental Protocols

Protocol 1: Low-Temperature Ultrasonic Extraction of this compound

This protocol is designed to minimize degradation by using controlled, low temperatures during extraction.

Materials:

  • Sample matrix (e.g., dried Panax ginseng powder)

  • Methanol (HPLC grade)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • 0.22 µm syringe filter

  • Amber HPLC vials

Procedure:

  • Weigh 100 mg of the powdered sample into a glass centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath set to 25°C.

  • Sonicate for 30 minutes.

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an amber HPLC vial.

  • If not for immediate analysis, cap the vial tightly and store at -80°C.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a method for quantifying this compound in rat plasma and is suitable for biological matrices.

Materials:

  • Plasma sample

  • Acetic ether (Ethyl acetate)

  • Internal Standard (IS) solution (e.g., Protothis compound)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 1 mL of acetic ether to the tube.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer (acetic ether) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of your analytical method.

  • Vortex for 1 minute and transfer to an amber HPLC vial for analysis.

Visualizations

cluster_extraction This compound Extraction Workflow Sample Plant Material / Biological Matrix Solvent Add Extraction Solvent (e.g., Methanol, Acetic Ether) Sample->Solvent Extraction Low-Temp Extraction (e.g., Sonication at 25°C) Solvent->Extraction Separation Centrifugation / Filtration Extraction->Separation Concentration Gentle Evaporation (<40°C, Reduced Pressure) Separation->Concentration FinalSample Final Sample for Analysis Concentration->FinalSample

Caption: A generalized workflow for this compound extraction emphasizing temperature control.

cluster_degradation Degradation Pathways cluster_factors Contributing Factors This compound This compound (Intact Molecule) Degradation_Products Degradation Products (e.g., Hydrolyzed Aglycone) This compound->Degradation_Products Degradation High_Temp High Temperature (>40°C) High_Temp->Degradation_Products Acidic_pH Acidic pH (<6.0) Acidic_pH->Degradation_Products Light UV/Light Exposure Light->Degradation_Products

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Refining Panaxadiol Dosage for In Vivo Studies to Reduce Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Panaxadiol (PPD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your in vivo study protocols, with a focus on optimizing dosage and minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the typical dosage ranges for this compound in preclinical in vivo studies?

A1: this compound has been administered in various animal models through different routes. Oral gavage is common for bioavailability and efficacy studies, while intravenous injection is used for pharmacokinetic and acute efficacy assessments. Dosages can vary significantly based on the animal model, administration route, and formulation. Below is a summary of reported dosages:

Animal ModelAdministration RouteDosage RangeReference
MiceOral Gavage10 mg/kg[1]
RatsOral Gavage17.5 - 70 mg/kg
RatsIntravenous (IV)17.5 mg/kg
DogsOral Gavage5 - 20 mg/kg
DogsIntravenous (IV)5 mg/kg

Note: These dosages are starting points. It is crucial to perform dose-range finding studies in your specific model to determine the optimal therapeutic dose with minimal toxicity.

Q2: What is the known toxicity profile of this compound?

A2: this compound is generally considered to have low in vivo toxicity. However, like any compound, toxicity is dose-dependent. Studies on Panax ginseng extracts, which contain panaxadiols, have shown a wide safety margin in rodents, with no toxicity observed at doses up to 5000 mg/kg. For a related compound, ginsenoside Rg3, the oral LD50 in mice is above 1600 mg/kg and in rats is above 800 mg/kg. The no-observed-adverse-effect level (NOAEL) for Rg3 in a 26-week oral toxicity study in rats was 180 mg/kg.[2]

Specific signs of toxicity for pure this compound are not well-documented in publicly available literature. General signs of toxicity in rodents to monitor for during your studies include:

  • Weight loss

  • Reduced food and water intake

  • Lethargy or changes in activity

  • Ruffled fur

  • Changes in posture or gait

  • Labored breathing

If any of these signs are observed, it is recommended to reduce the dosage or adjust the formulation.

Q3: this compound has poor water solubility. What are the recommended formulation strategies for in vivo administration?

A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. Two common strategies are co-solvent formulations and nanocrystal formulations.

  • Co-solvent Formulations: These involve dissolving this compound in a mixture of a water-miscible organic solvent and other excipients to maintain solubility upon dilution in an aqueous environment. A common approach involves using Dimethyl sulfoxide (B87167) (DMSO), Polyethylene (B3416737) glycol 400 (PEG400), and a surfactant like Tween 80.

  • Nanocrystal Formulations: This technology involves reducing the particle size of this compound to the nanometer range, which increases its surface area and dissolution rate, thereby improving oral bioavailability.[3][4] This can be achieved through methods like anti-solvent precipitation.[3][4]

Q4: My this compound formulation is precipitating upon administration. How can I troubleshoot this?

A4: Precipitation of a poorly soluble compound upon injection is a common challenge. Here are some troubleshooting steps:

  • Optimize Vehicle Composition:

    • Increase Co-solvent/Surfactant Concentration: You may need to increase the proportion of PEG400 or Tween 80 in your formulation.

    • Decrease Final DMSO Concentration: While an effective solvent, high concentrations of DMSO can be toxic. Aim for a final in-vehicle concentration of 10% or less.

  • Method of Preparation:

    • Sequential Addition: Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before slowly adding other components of the vehicle.

    • Gentle Warming and Sonication: Applying gentle heat (to 37°C) and using a bath sonicator can help in dissolving the compound and preventing immediate precipitation.

  • Administration Technique:

    • Slow Infusion: For intravenous administration, a slower infusion rate can allow for greater dilution in the bloodstream and reduce the risk of precipitation at the injection site.

    • Fresh Preparation: Prepare the formulation fresh before each use to minimize the chance of precipitation over time.

Troubleshooting Guides

Guide 1: Addressing Vehicle-Related Toxicity

Issue: Animals are showing signs of distress (e.g., lethargy, ruffled fur) immediately after injection, even at low doses of this compound. This may indicate vehicle-related toxicity.

Possible Cause Troubleshooting Step
High DMSO Concentration Reduce the final concentration of DMSO in the injection volume to less than 10%, ideally below 5%. Prepare a more concentrated stock of this compound in DMSO to minimize the volume needed for the final formulation.
Toxicity from PEG400 or Tween 80 While generally considered safe, high concentrations or impurities in these excipients can cause adverse reactions. Ensure you are using high-purity, research-grade excipients. Consider reducing the concentration of these components or trying an alternative surfactant.
Hypertonicity of the Solution Ensure the final formulation is as close to isotonic as possible, especially for intravenous and intraperitoneal injections. Saline or phosphate-buffered saline (PBS) should be used as the aqueous component.
pH of the Formulation The pH of the final solution should be within a physiologically acceptable range (typically 6.8-7.4). Adjust the pH if necessary using a biocompatible buffer.
Guide 2: Improving Oral Bioavailability

Issue: After oral administration, the desired therapeutic effect is not observed, or plasma concentrations of this compound are too low, suggesting poor bioavailability.

Possible Cause Troubleshooting Step
Poor Dissolution in the GI Tract Formulate this compound as nanocrystals to increase its dissolution rate and saturation solubility.[3][4]
First-Pass Metabolism This compound undergoes metabolism in the gut and liver. Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could potentially increase bioavailability, but this requires careful investigation to avoid drug-drug interactions.
Efflux by P-glycoprotein (P-gp) Some ginsenosides (B1230088) are substrates of P-gp, an efflux transporter in the intestine that can limit absorption. Using a formulation that includes a P-gp inhibitor might enhance absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Co-Solvent Formulation for In Vivo Administration

This protocol is a general guideline based on common practices for formulating poorly soluble compounds. It is essential to optimize the ratios for your specific experimental needs.

Materials:

  • This compound (PPD) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution of PPD in DMSO:

    • Weigh the required amount of PPD powder into a sterile conical tube.

    • Add a small volume of DMSO to dissolve the PPD completely. For example, to prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of PPD.

    • Vortex and, if necessary, sonicate in a water bath at room temperature or with gentle warming (37°C) until the solution is clear.

  • Prepare the Vehicle Mixture:

    • In a separate sterile tube, prepare the vehicle by combining PEG400, Tween 80, and saline. A common starting ratio is 40% PEG400, 5% Tween 80, and 45% saline. For 1 mL of vehicle, this would be 400 µL PEG400, 50 µL Tween 80, and 450 µL saline.

  • Prepare the Final Dosing Solution:

    • Slowly add the required volume of the PPD stock solution in DMSO to the vehicle mixture while vortexing.

    • For example, to prepare a final dosing solution of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL PPD stock to 900 µL of the vehicle.

    • The final formulation will be: 10% DMSO, 36% PEG400, 4.5% Tween 80, and 49.5% saline.

    • Vortex the final solution thoroughly to ensure it is homogenous and clear.

    • Visually inspect the solution for any precipitation before administration.

Protocol 2: Preparation of this compound Nanocrystals by Anti-Solvent Precipitation

This is a simplified protocol based on a published method.[3][4] Optimization of parameters such as solvent/anti-solvent ratio and stabilizer concentration is crucial.

Materials:

  • This compound (PPD) powder

  • Organic solvent (e.g., ethanol, acetone)

  • Aqueous anti-solvent (e.g., deionized water)

  • Stabilizer (e.g., d-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) - TPGS)

  • Magnetic stirrer

Procedure:

  • Prepare the Organic Phase: Dissolve PPD in the chosen organic solvent to create a saturated or near-saturated solution.

  • Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., TPGS) in the aqueous anti-solvent.

  • Precipitation:

    • Place the aqueous phase on a magnetic stirrer.

    • Slowly inject the organic phase into the stirring aqueous phase. The rapid change in solvent polarity will cause the PPD to precipitate as nanocrystals.

  • Solvent Removal and Concentration:

    • Remove the organic solvent using a rotary evaporator.

    • The resulting nanosuspension can be concentrated if necessary.

  • Characterization:

    • Characterize the nanocrystals for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Confirm the crystalline state using techniques like X-ray diffraction (XRD).

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cell survival.

MAPK/NF-κB Signaling Pathway

This compound can regulate the activation of the MAPK/NF-κB signaling pathway, which is crucial in inflammation.

MAPK_NFkB_Pathway This compound This compound p38 p-p38 This compound->p38 ERK p-ERK1/2 This compound->ERK JNK p-JNK1/2 This compound->JNK NFkB p-NF-κB p65 This compound->NFkB DSS DSS (Inducer) DSS->p38 DSS->ERK DSS->JNK DSS->NFkB Inflammation Inflammation p38->Inflammation ERK->Inflammation JNK->Inflammation NFkB->Inflammation

Caption: this compound inhibits DSS-induced inflammation via the MAPK/NF-κB pathway.

JAK2/STAT3 Signaling Pathway

This compound has been shown to exert its pro-apoptotic effects in some cancer models by inhibiting the JAK2/STAT3 signaling pathway.[5][6]

JAK2_STAT3_Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 STAT3 p-STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis

Caption: this compound induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway.

Experimental Workflow: From Formulation to In Vivo Study

A logical workflow is critical for successful in vivo experiments with poorly soluble compounds like this compound.

Experimental_Workflow PPD This compound Powder Formulation Formulation Development (Co-solvent or Nanocrystal) PPD->Formulation QC Quality Control (Solubility, Stability, Particle Size) Formulation->QC DoseRange Dose-Range Finding Toxicity Study QC->DoseRange Efficacy Efficacy Study DoseRange->Efficacy Data Data Analysis & Interpretation DoseRange->Data PK Pharmacokinetic Analysis Efficacy->PK PK->Data

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Panaxadiol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in Panaxadiol derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, a triterpenoid (B12794562) saponin, is a non-volatile compound due to its multiple polar hydroxyl (-OH) groups. GC-MS analysis requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization replaces the active hydrogens in the polar functional groups with nonpolar moieties, increasing the volatility and thermal stability of this compound, thus making it suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization techniques for this compound and similar compounds?

A2: The most common derivatization technique for compounds with hydroxyl groups like this compound is silylation. This involves reacting the analyte with a silylating agent to form a more volatile trimethylsilyl (B98337) (TMS) ether.[2][3]

Q3: Which silylating reagents are recommended for this compound derivatization?

A3: Several silylating reagents can be used, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common and effective for triterpenoids and steroids.[4] BSTFA is often used in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.

Q4: What is the role of a catalyst, such as TMCS, in the derivatization reaction?

A4: A catalyst like trimethylchlorosilane (TMCS) is often added to the silylating reagent to increase its reactivity. This is particularly useful for hindered hydroxyl groups, ensuring a more complete and rapid derivatization.

Q5: How critical is the exclusion of water from the derivatization reaction?

A5: It is extremely critical to exclude moisture from the reaction. Silylating reagents are highly sensitive to water and will preferentially react with it, reducing the derivatization yield of the target analyte. The presence of water can also lead to the decomposition of the formed TMS derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low peak intensity for this compound derivative Incomplete derivatization.- Ensure all reagents are fresh and anhydrous.- Optimize reaction time and temperature. For triterpenes, a reaction at 30°C for 2 hours has been shown to be effective.- Use a catalyst like TMCS to enhance the reaction.- Ensure the correct ratio of derivatizing agent to analyte. An excess of the silylating reagent is recommended.
Degradation of the derivative.- Analyze the sample immediately after derivatization.- Avoid exposure of the derivatized sample to moisture.
Multiple peaks for the this compound derivative Incomplete derivatization leading to partially derivatized products.- Increase reaction time or temperature.- Increase the amount of silylating reagent.
Presence of isomers or degradation products from sample preparation.- Use a milder hydrolysis method (e.g., alkaline cleavage) to release this compound from its glycosides to avoid side reactions like epimerization.
Peak tailing Adsorption of the analyte to active sites in the GC system.- Ensure complete derivatization to mask all polar groups.- Use a deactivated GC liner and column.- Condition the column before analysis.
Poor reproducibility Inconsistent derivatization reaction.- Precisely control reaction parameters (time, temperature, reagent volumes).- Ensure samples and standards are treated identically.- Use an internal standard for quantification.
Presence of water in the sample or reagents.- Dry the sample completely before adding derivatization reagents.- Use anhydrous solvents and store reagents in a desiccator.

Quantitative Data Summary

While specific quantitative data for this compound derivatization is limited in the literature, the following table summarizes the general effectiveness of common silylating reagents for similar compounds like triterpenes and steroids.

Derivatization Reagent Common Catalyst Typical Reaction Conditions Effectiveness & Remarks
BSTFA TMCS30-80°C, 1-2 hoursHighly effective for hydroxyl and carboxylic acid groups. The combination with TMCS enhances reactivity. By-products are generally volatile and do not interfere with the analysis.
MSTFA None or TMCS37-100°C, 0.5-1 hourA powerful silylating agent, often reported to be more volatile than other reagents.
MTBSTFA None100°C, 4 hoursForms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. However, the derivatives have a higher molecular weight, leading to longer retention times.

Experimental Protocols

Optimized Protocol for Triterpenoid Derivatization (Applicable to this compound)

This protocol is adapted from a study on the optimization of derivatization for pentacyclic triterpenes, which are structurally similar to this compound.

1. Reagent Preparation:

  • Prepare the derivatization reagent mixture by combining N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine (B92270) in a volume ratio of 22:13:65.

2. Sample Preparation:

  • Ensure the this compound sample is completely dry. Lyophilization is recommended to remove all traces of water.

  • Place the dried sample (e.g., 1 mg) in a reaction vial.

3. Derivatization Reaction:

  • Add 100 µL of the prepared BSTFA/TMCS/pyridine reagent mixture to the reaction vial.

  • Seal the vial tightly.

  • Incubate the reaction mixture at 30°C for 2 hours.

4. GC-MS Analysis:

  • After the incubation period, the sample is ready for injection into the GC-MS system.

  • It is recommended to analyze the derivatized sample as soon as possible to prevent degradation of the derivatives.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: this compound Sample hydrolysis Alkaline Hydrolysis (if starting from ginsenosides) start->hydrolysis Optional drying Complete Drying (Lyophilization) start->drying hydrolysis->drying add_reagent Add BSTFA:TMCS:Pyridine (22:13:65 v/v/v) drying->add_reagent incubate Incubate at 30°C for 2 hours add_reagent->incubate gcms GC-MS Analysis incubate->gcms data Data Acquisition & Processing gcms->data end End: Results data->end

Caption: Experimental workflow for this compound derivatization.

troubleshooting_guide cluster_peak_issue Peak Quality cluster_reproducibility_issue Reproducibility cluster_solutions1 Solutions for Low Intensity cluster_solutions2 Solutions for Multiple Peaks cluster_solutions3 Solutions for Peak Tailing cluster_solutions4 Solutions for Reproducibility start Problem: Poor GC-MS Result peak_check No Peak or Low Intensity? start->peak_check multiple_peaks Multiple Peaks? start->multiple_peaks peak_tailing Peak Tailing? start->peak_tailing reproducibility_check Poor Reproducibility? start->reproducibility_check optimize_reaction Optimize Time/Temp peak_check->optimize_reaction Yes check_reagents Check Reagent Quality & Anhydrous Conditions peak_check->check_reagents Yes use_catalyst Use Catalyst (TMCS) peak_check->use_catalyst Yes increase_reagent Increase Reagent Amount multiple_peaks->increase_reagent Yes check_hydrolysis Review Hydrolysis Method multiple_peaks->check_hydrolysis Yes ensure_complete_deriv Ensure Complete Derivatization peak_tailing->ensure_complete_deriv Yes check_system Check GC Liner & Column peak_tailing->check_system Yes control_params Control Reaction Parameters reproducibility_check->control_params Yes exclude_moisture Strictly Exclude Moisture reproducibility_check->exclude_moisture Yes use_is Use Internal Standard reproducibility_check->use_is Yes

Caption: Troubleshooting decision tree for this compound derivatization.

References

Technical Support Center: Enhancing Panaxadiol Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Panaxadiol (PPD) synthesis reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the chemical and biotechnological synthesis of this compound.

1. Chemical Synthesis from Ginsenosides (B1230088)

Q1: My this compound yield from the alkaline hydrolysis of total ginsenosides is lower than expected. What are the potential causes and solutions?

A1: Low yields of this compound from the hydrolysis of ginsenosides can stem from several factors:

  • Incomplete Hydrolysis: The glycosidic bonds in ginsenosides require stringent conditions to cleave. Insufficient reaction time or temperature can lead to incomplete conversion.

  • Degradation of this compound: Prolonged exposure to harsh alkaline conditions and high temperatures can lead to the degradation of the target molecule.

  • Suboptimal Reagent Concentration: The concentration of the base (e.g., sodium hydroxide) is critical. Too low a concentration will result in an incomplete reaction, while too high a concentration can promote side reactions and degradation.

  • Poor Quality of Starting Material: The purity and composition of the initial total ginsenoside extract will significantly impact the final yield of PPD.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical condition involves heating at 130°C for 48 hours.[1] Consider a time-course experiment to identify the point of maximum PPD concentration before significant degradation occurs.

  • Adjust Base Concentration: Experiment with varying concentrations of sodium hydroxide (B78521) to find the optimal balance between efficient hydrolysis and minimal degradation.

  • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon) to prevent oxidative degradation of this compound at high temperatures.[1]

  • Characterize Starting Material: Analyze the purity of the total ginsenoside extract before the reaction to ensure it is of high quality.

Q2: I am having difficulty purifying this compound from the reaction mixture. What purification strategies are most effective?

A2: The purification of this compound from the crude reaction mixture, which often contains Protopanaxatriol (PPT) and other byproducts, can be challenging.

  • Initial Work-up: A thorough aqueous work-up is crucial. This typically involves washing the organic phase with water, dilute acid (e.g., 1% HCl), and a sodium bicarbonate solution to remove the base and other water-soluble impurities.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying this compound.[1] A gradient elution system with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is generally effective.

  • Recrystallization: After column chromatography, recrystallization can be employed to achieve higher purity.

Troubleshooting Steps:

  • Optimize Chromatography Conditions: Experiment with different solvent systems and gradients to achieve better separation between PPD and PPT.

  • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase silica.

  • Fractions Analysis: Analyze the fractions from the column chromatography carefully using TLC or HPLC to avoid mixing of PPD and PPT.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

2. Biotechnological Synthesis of this compound

Q1: My yeast fermentation for this compound production is showing low titers. How can I improve the yield?

A1: Low this compound titers in yeast fermentation can be due to various factors, from suboptimal gene expression to unfavorable culture conditions.

  • Metabolic Pathway Inefficiency: The biosynthetic pathway for PPD involves multiple enzymes. Bottlenecks in this pathway can limit the final yield.

  • Suboptimal Fermentation Conditions: Temperature, pH, and media composition play a crucial role in yeast growth and PPD production.

  • Precursor Limitation: The availability of the precursor, 2,3-oxidosqualene, can be a rate-limiting step.

Troubleshooting Steps:

  • Optimize Gene Expression: Ensure that the genes encoding key enzymes in the PPD synthesis pathway (e.g., dammarenediol-II synthase) are codon-optimized for yeast and are expressed at high levels.

  • Enhance Precursor Supply: Overexpress genes in the mevalonate (B85504) (MVA) pathway, such as tHMG1, to increase the supply of precursors for PPD synthesis.[2]

  • Optimize Fermentation Media and Conditions: Systematically optimize parameters like temperature, glucose concentration, and glutamate (B1630785) concentration. For instance, temperatures between 20°C and 30°C have been shown to be effective for PPD production in yeast.[3] Using sugarcane molasses as a carbon source has also been shown to improve PPD titers.[2]

  • Fed-batch Fermentation: Employ a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the production phase.

Quantitative Data Summary

Table 1: this compound Synthesis and Derivative Yields

Starting MaterialProductKey Reagents/MethodYieldReference
Total GinsenosidesThis compound (PPD)NaOH, n-BuOH, 130°C, 48hNot specified, but 120 mg PPD obtained from 2.0 g total ginsenosides[1]
This compound (PPD)3-acetate protothis compound (B1677965)Acetic anhydride, pyridine30%[1]
This compound (PPD)3,12-diacetate, 24-oxoheptan protothis compoundAcetic anhydride, pyridine45%[1]
3,12-diacetyl PPD derivative24,25-dihydroxyl protothis compoundAD-mix-β, methanesulfonamide65%[1]
3-acetate protothis compound3-acetate, 12-oxoheptan protothis compound acidCrO3, pyridine65%[1]

Table 2: Biotechnological Production of this compound

Yeast Strain Engineering StrategyCulture ConditionThis compound TiterReference
Overexpression of mevalonate and PPD synthetic pathways10 L fed-batch fermentation11 g/L[3]
Combinational strategies including tHMG1 integrationShake flask with glucose563.60 ± 1.65 mg/L[2]
Combinational strategies including tHMG1 integrationShake flask with sugar molasses and ethanol (B145695) feeding1.55 ± 0.02 g/L[2]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Total Ginsenosides for this compound Synthesis

  • Materials: Total ginsenosides, n-butanol, sodium hydroxide.

  • Procedure: a. To a round bottom flask, add total ginsenosides (e.g., 2.0 g), n-butanol (250 mL), and sodium hydroxide (10 g). b. Heat the mixture to 130°C with stirring under an argon atmosphere for 48 hours. c. Cool the reaction mixture to room temperature. d. Wash the mixture with water (2 x 100 mL), 1% HCl (2 x 100 mL), 5% NaHCO3, and brine. e. Dry the organic phase over MgSO4. f. Remove the solvent under reduced pressure to obtain a sticky oil. g. Purify the residue by silica gel column chromatography to yield this compound.[1]

Visualizations

Panaxadiol_Synthesis_Workflow cluster_extraction Upstream Processing cluster_synthesis Chemical Synthesis cluster_purification Downstream Processing cluster_analysis Quality Control Ginseng Ginseng Plant TotalGinsenosides Total Ginsenoside Extract Ginseng->TotalGinsenosides Extraction Hydrolysis Alkaline Hydrolysis (NaOH, 130°C) TotalGinsenosides->Hydrolysis CrudePPD Crude Product (PPD, PPT, etc.) Hydrolysis->CrudePPD Workup Aqueous Work-up CrudePPD->Workup Chromatography Silica Gel Chromatography Workup->Chromatography PurePPD Pure this compound Chromatography->PurePPD Analysis Analysis (NMR, MS, HPLC) PurePPD->Analysis

Caption: Chemical synthesis workflow for this compound from ginseng.

Panaxadiol_Bioproduction_Pathway cluster_host Engineered Yeast Cell cluster_fermentation Fermentation & Recovery MVA_Pathway Mevalonate (MVA) Pathway Oxidosqualene 2,3-Oxidosqualene MVA_Pathway->Oxidosqualene Multiple Steps DDS Dammarenediol-II Synthase (DDS) Oxidosqualene->DDS PPD This compound (PPD) DDS->PPD Cyclization Fermentation Fed-batch Fermentation Extraction Extraction & Purification Fermentation->Extraction Harvest FinalProduct High-Purity PPD Extraction->FinalProduct

References

Validation & Comparative

Panaxadiol versus Panaxatriol: a comparative analysis of biological activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol (PD) and Panaxatriol (PT) are two prominent aglycones of dammarane-type ginsenosides, the major active constituents of ginseng (Panax ginseng). As tetracyclic triterpene sapogenins, they share a similar core structure but differ in the hydroxylation at the C-6 position, a distinction that gives rise to a spectrum of unique biological activities. This guide provides a comparative analysis of the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound and Panaxatriol, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

This compound and Panaxatriol, along with their respective saponin (B1150181) derivatives (protothis compound-type saponins (B1172615) - PDS, and protopanaxatriol-type saponins - PTS), have been extensively studied for their therapeutic potential. While both exhibit a range of pharmacological effects, their potency and mechanisms of action can differ significantly.

Anti-Cancer Activity

Generally, this compound and its derivatives are considered to possess more potent anti-cancer activities than Panaxatriol and its derivatives[1]. This compound has been shown to inhibit the proliferation of a wide array of cancer cell lines and induce apoptosis through multiple signaling pathways[1].

Data Presentation: Anti-Cancer Effects

CompoundCancer Cell LineAssayEndpointResultReference
This compound Pancreatic (PANC-1)Apoptosis AssayApoptosis RateDose-dependent increase[1]
Pancreatic (Patu8988)Apoptosis AssayApoptosis RateDose-dependent increase[1]
Acute Myeloid Leukemia (MOLM-13)MTT AssayIC5020-40 µM
Acute Myeloid Leukemia (MV4-11)MTT AssayIC5020-40 µM
Acute Myeloid Leukemia (HL-60)MTT AssayIC5020-40 µM
Panaxatriol Prostate (DU145)Proliferation AssayIC5030 µM

Signaling Pathways in Anti-Cancer Activity

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3[1][2][3].

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-Induced Apoptotic Pathway

Anti-Inflammatory Activity

Both this compound and Panaxatriol exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. They have been shown to reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[4]. Some studies suggest that Panaxatriol may have a stronger inhibitory effect on NO production compared to this compound under certain conditions.

Data Presentation: Anti-Inflammatory Effects

CompoundCell LineStimulantMediatorEffectReference
This compound Saponins RAW264.7 MacrophagesLPSNOInhibition[4]
RAW264.7 MacrophagesLPSTNF-αInhibition[4]
RAW264.7 MacrophagesLPSPGE2Inhibition[4]
Human BALF cellsLPSIL-6Significant suppression[5]
Human BALF cellsLPSIL-1βSignificant suppression[5]
Human BALF cellsLPSTNF-αSignificant suppression[5]
Panaxatriol Saponins RAW264.7 MacrophagesLPSNOStronger inhibition than PDS[6]

Signaling Pathways in Anti-Inflammatory Activity

This compound and Panaxatriol exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. They prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a decrease in the transcription of pro-inflammatory genes. Additionally, they can suppress the phosphorylation of MAPKs such as p38 and JNK[4][7].

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Panaxadiol_Panaxatriol This compound / Panaxatriol Panaxadiol_Panaxatriol->MAPK Inhibit Panaxadiol_Panaxatriol->IKK Inhibit IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates transcription of Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) Pro_apoptotic Pro-apoptotic proteins (e.g., Bad, Caspase-9) Neurotoxic_Insult->Pro_apoptotic Activates Panaxadiol_Panaxatriol This compound / Panaxatriol PI3K PI3K Panaxadiol_Panaxatriol->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Pro_apoptotic Inhibits CREB CREB Akt->CREB Activates Neuronal_Survival Neuronal Survival Pro_apoptotic->Neuronal_Survival Inhibits Neuroprotective_Genes Neuroprotective Genes (e.g., Bcl-2, BDNF) CREB->Neuroprotective_Genes Promotes transcription of Neuroprotective_Genes->Neuronal_Survival Promotes MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement seed_cells Seed cells in 96-well plate add_compound Add this compound or Panaxatriol seed_cells->add_compound incubate_treatment Incubate for desired time add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance

References

Panaxadiol vs. Ginsenoside Rg1: A Comparative Guide to Their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxadiol and ginsenoside Rg1, two prominent bioactive compounds derived from Panax ginseng, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. Both compounds are known to modulate key signaling pathways and reduce the expression of inflammatory mediators. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. While direct comparative studies are limited, this document synthesizes available data to offer a valuable resource for researchers in inflammation and drug discovery.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and ginsenoside Rg1 from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell types, stimulus, and compound concentrations, may vary between studies, making direct comparisons challenging.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers

MarkerThis compoundGinsenoside Rg1Cell TypeStimulusSource
TNF-α ↓ (Dose-dependent)↓ (Dose-dependent)THP-1 / RAW264.7LPS[1][2]
IL-6 ↓ (Dose-dependent)↓ (Dose-dependent)THP-1 / RAW264.7LPS[1][2]
IL-1β ↓ (Dose-dependent)↓ (Dose-dependent)THP-1 / RAW264.7LPS[1]
iNOS ↓ (Dose-dependent)RAW264.7LPS
COX-2 RAW264.7LPS
NF-κB Activity (IC₅₀) Not Available45.47 ± 3.64 µMHepG2TNF-α

Arrow (↓) indicates a decrease in the marker's level.

Table 2: In Vivo Anti-inflammatory Effects

ModelThis compoundGinsenoside Rg1Key FindingsSource
DSS-induced Colitis (mice) ↓ Inflammation↓ Inflammation, ↓ M1/↑ M2 MacrophagesBoth compounds ameliorate colitis symptoms.
LPS-induced Sepsis (rats) Not Available↓ Pro-inflammatory cytokinesRg1 shows protective effects in a sepsis model.

Signaling Pathways

Both this compound and ginsenoside Rg1 exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both this compound and ginsenoside Rg1 have been shown to inhibit its activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Rg1 Ginsenoside Rg1 Rg1->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound and Ginsenoside Rg1.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Both compounds have been reported to interfere with this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/4/6/7 ASK1->MKK ERK ERK ASK1->ERK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->MKK inhibits Rg1 Ginsenoside Rg1 Rg1->MKK inhibits Genes Pro-inflammatory Genes AP1->Genes activates transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound and Ginsenoside Rg1.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of this compound and ginsenoside Rg1.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).

  • Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound or ginsenoside Rg1 for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

experimental_workflow_cell_culture start Start cell_culture Cell Culture (RAW264.7 or THP-1) start->cell_culture pretreatment Pre-treatment (this compound or Rg1) cell_culture->pretreatment stimulation Stimulation (LPS) pretreatment->stimulation analysis Downstream Analysis (ELISA, Western Blot, etc.) stimulation->analysis end End analysis->end

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for a sandwich ELISA to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine is determined by comparison with the standard curve.

Western Blot for Protein Expression Analysis

This method is used to detect the protein levels of inflammatory mediators like iNOS and COX-2, and signaling proteins like phosphorylated IκBα and MAPKs.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with this compound or ginsenoside Rg1, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in NF-κB activity is calculated relative to the unstimulated control.

Macrophage Polarization Assay by Flow Cytometry

This assay determines the effect of the compounds on macrophage polarization into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

  • Cell Preparation: Differentiate bone marrow-derived macrophages (BMDMs) or THP-1 cells into M0 macrophages.

  • Polarization: Polarize the M0 macrophages into M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes in the presence or absence of this compound or ginsenoside Rg1.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 macrophages.

Conclusion

Both this compound and ginsenoside Rg1 demonstrate significant anti-inflammatory effects by targeting key inflammatory pathways and mediators. Ginsenoside Rg1 appears to be more extensively studied, with more available quantitative data on its inhibitory concentrations and its role in macrophage polarization. This compound also shows potent anti-inflammatory activity, though further quantitative and comparative studies are needed to fully elucidate its efficacy relative to Rg1.

The information presented in this guide, including the comparative data, signaling pathway diagrams, and detailed experimental protocols, provides a solid foundation for researchers to design and interpret studies on the anti-inflammatory properties of these promising natural compounds. Future head-to-head comparative studies under standardized conditions will be crucial for a definitive assessment of their relative therapeutic potential.

References

Panaxadiol's Neuroprotective Effects: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Panaxadiol's neuroprotective effects in various disease models, including Alzheimer's Disease, Parkinson's Disease, Stroke, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). The information is intended to support researchers and drug development professionals in evaluating this compound as a potential therapeutic agent.

Alzheimer's Disease

This compound has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease by improving cognitive function and targeting underlying pathological mechanisms.

Comparative Efficacy of this compound and Standard Alzheimer's Disease Treatments
Compound Dosage Animal Model Key Efficacy Metrics Reported Efficacy Reference
This compound Not SpecifiedAPP/PS1 MiceImproved learning and memory (Morris Water Maze)Significantly improved performance[1][2]
Reduced synaptic dysfunctionSignificantly reduced[1]
Donepezil 0.1, 1, 10 µMRat primary cultured neuronsReduced LDH release induced by AβSignificant concentration-dependent reduction[3]
Memantine Not SpecifiedRat primary cultured neuronsReduced LDH release induced by AβNo significant reduction[3]
Experimental Protocol: this compound in APP/PS1 Mouse Model of Alzheimer's Disease

This protocol summarizes the methodology used to evaluate the neuroprotective effects of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.

1. Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.

2. Treatment Administration:

  • Drug: this compound

  • Route of Administration: Oral gavage (details on dosage and frequency were not specified in the reviewed literature).

  • Duration: Chronic administration over a specified period to assess effects on disease progression.

3. Behavioral Assessment:

  • Morris Water Maze: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial.

4. Neuropathological and Biochemical Analysis:

  • Histology: Brain tissue is collected for histological analysis, including H&E staining and Nissl staining to assess neuronal morphology and survival.

  • Western Blot: To quantify the expression levels of proteins involved in synaptic function and signaling pathways, such as the Fyn/GluN2B/CaMKIIα pathway.

Signaling Pathway: this compound in Alzheimer's Disease

This compound is reported to inhibit the Fyn/GluN2B/CaMKIIα signaling pathway, which is implicated in Aβ-induced excitotoxicity and synaptic dysfunction. By inhibiting Fyn kinase, this compound reduces the phosphorylation of the NMDA receptor subunit GluN2B, leading to decreased calcium influx and subsequent reduction in excitotoxic neuronal death.

Panaxadiol_AD_Pathway cluster_prevention This compound Action cluster_pathway Fyn/GluN2B/CaMKIIα Pathway This compound This compound Fyn Fyn Kinase This compound->Fyn inhibits GluN2B GluN2B Phosphorylation Fyn->GluN2B promotes Ca_influx Ca2+ Influx GluN2B->Ca_influx increases Excitotoxicity Excitotoxicity & Synaptic Damage Ca_influx->Excitotoxicity leads to

This compound's inhibition of the Fyn/GluN2B/CaMKIIα pathway.

Parkinson's Disease

In preclinical models of Parkinson's disease, this compound and its derivatives have shown promise in protecting dopaminergic neurons and improving motor function.

Comparative Efficacy of this compound and Levodopa
Compound Dosage Animal Model Key Efficacy Metrics Reported Efficacy Reference
Protopanaxadiols (20R-PPD and 20S-PPD) 20 mg/kg, i.g.MPTP-induced PD miceImproved motor function (Pole test, Open field test)Significantly alleviated motor impairment
Protected against MPP+-induced neuron injurySignificantly higher cell viability
Levodopa 120 mg/kg, i.g.MPTP-induced PD miceImproved motor functionSignificantly alleviated motor impairment
Experimental Protocol: this compound in MPTP Mouse Model of Parkinson's Disease

This protocol outlines the methodology for inducing Parkinson's-like pathology using MPTP and evaluating the neuroprotective effects of this compound.

1. Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: C57BL/6

  • Induction Agent: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • Administration: 30 mg/kg, intraperitoneally (i.p.) for 7 consecutive days.

2. Treatment Administration:

  • Drug: Protopanaxadiols (20R-PPD and 20S-PPD)

  • Route of Administration: Intragastric gavage (i.g.)

  • Dosage: 20 mg/kg for 14 days.

  • Positive Control: Levodopa (120 mg/kg, i.g.) for 14 days.

3. Behavioral Assessment:

  • Pole Test: To assess motor coordination. The time taken for the mouse to turn and descend a vertical pole is measured.

  • Open Field Test: To evaluate locomotor activity and exploratory behavior.

4. Neuropathological and Biochemical Analysis:

  • Immunohistochemistry: To assess the survival of dopaminergic neurons by staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.

  • Western Blot: To measure levels of proteins involved in apoptosis and mitochondrial function, such as Cyt C, Bax, caspase-3, and Bcl-2.

Signaling Pathway: this compound in Parkinson's Disease

This compound has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is involved in neuroinflammation, a key component of Parkinson's disease pathology. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby protecting dopaminergic neurons.

Panaxadiol_PD_Pathway cluster_prevention This compound Action cluster_pathway TLR4/MyD88/NF-κB Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Inflammation Neuroinflammation NFkB->Inflammation promotes

This compound's inhibition of the TLR4/MyD88/NF-κB pathway.

Stroke

This compound has demonstrated neuroprotective effects in animal models of ischemic stroke by reducing infarct volume and improving neurological outcomes.

Comparative Efficacy of this compound and Standard Stroke Treatments
Compound Dosage Animal Model Key Efficacy Metrics Reported Efficacy Reference
This compound Not SpecifiedMCAO Mouse ModelReduced infarct volumeSignificant reduction
Improved behavioral performanceSignificant restoration
Dl-3-n-butylphthalide (NBP) 9 mg/kgMCAO Rat ModelReduced infarct areaSignificant reduction
Improved neurological functionSignificant improvement
Edaravone 30 mg/kgIschemic Stroke PatientsReduced mortality riskSignificant reduction
Experimental Protocol: this compound in MCAO Stroke Model

This protocol describes the middle cerebral artery occlusion (MCAO) model used to simulate ischemic stroke and evaluate the therapeutic potential of this compound.

1. Animal Model:

  • Species: Mus musculus (Mouse) or Rattus norvegicus (Rat)

  • Procedure: Transient MCAO is induced by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery for a defined period (e.g., 60-120 minutes), followed by reperfusion.

2. Treatment Administration:

  • Drug: this compound

  • Route of Administration: Intraperitoneal injection or oral gavage.

  • Timing: Administered before, during, or after the ischemic insult to assess its protective and restorative effects.

3. Outcome Measures:

  • Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and infarcted tissue remains white.

  • Neurological Deficit Score: A graded scale to assess motor and neurological function post-stroke.

  • Behavioral Tests: Such as the rotarod test to assess motor coordination and balance.

Signaling Pathway: this compound in Stroke

In cerebral ischemia/reperfusion injury, this compound has been found to regulate the JAK3/STAT3/HIF-1α signaling pathway. This pathway is involved in cellular responses to hypoxia and oxidative stress. By modulating this pathway, this compound can attenuate neuronal apoptosis and oxidative stress-induced damage.

Panaxadiol_Stroke_Pathway cluster_prevention This compound Action cluster_pathway JAK3/STAT3/HIF-1α Pathway This compound This compound JAK3 JAK3 This compound->JAK3 modulates STAT3 STAT3 JAK3->STAT3 activates HIF1a HIF-1α STAT3->HIF1a regulates Cell_Survival Neuronal Survival HIF1a->Cell_Survival promotes

This compound's modulation of the JAK3/STAT3/HIF-1α pathway.

Huntington's Disease

Research on the specific effects of this compound in Huntington's disease (HD) models is currently limited. However, studies on related ginsenosides (B1230088) and computational models provide some insights into its potential therapeutic avenues.

Comparative Efficacy in Huntington's Disease Models

Direct comparative studies of this compound with other drugs in HD animal models are not yet available. Research has primarily focused on other ginsenosides or natural compounds. For instance, Protopanaxatriol has shown some protective effects in a 3-nitropropionic acid (3-NP)-induced rat model of HD.

Compound Dosage Animal Model Key Efficacy Metrics Reported Efficacy Reference
Protopanaxatriol 5, 10, 20 mg/kg3-NP Rat ModelAlleviated body weight lossSignificant alleviation
Ameliorated behavior disorderSignificant amelioration
Gintonin 25, 50, 100 mg/kg/day, p.o.3-NP Mouse ModelAlleviated neurological impairmentSignificant alleviation
Experimental Protocol: 3-Nitropropionic Acid (3-NP) Model of Huntington's Disease

The 3-NP model is a chemical induction model that mimics some of the striatal pathology seen in Huntington's disease.

1. Animal Model:

  • Species: Rattus norvegicus (Rat)

  • Induction Agent: 3-Nitropropionic acid (3-NP), a mitochondrial toxin that inhibits succinate (B1194679) dehydrogenase.

  • Administration: Systemic administration (e.g., intraperitoneal injection) over a period of days to induce striatal lesions.

2. Treatment Administration:

  • While specific protocols for this compound are not established, other ginsenosides like Protopanaxatriol have been administered systemically during the 3-NP treatment period.

3. Outcome Measures:

  • Behavioral Assessments: Monitoring for motor abnormalities and changes in body weight.

  • Histopathology: Examination of the striatum for neuronal loss and damage.

Potential Signaling Pathways in Huntington's Disease

While the precise signaling pathways modulated by this compound in HD are not yet elucidated, related compounds have been shown to act on pathways involved in oxidative stress and neuroinflammation, such as the Nrf2 pathway, which is a key regulator of antioxidant responses.

Panaxadiol_HD_Workflow cluster_model 3-NP Huntington's Model cluster_treatment Therapeutic Intervention cluster_outcomes Outcome Assessment Induction 3-NP Administration (Rat Model) Treatment Ginsenoside Treatment (e.g., Protopanaxatriol) Behavior Behavioral Analysis (Motor Function, Weight) Treatment->Behavior Histo Histopathological Analysis (Striatal Integrity) Treatment->Histo

Experimental workflow for evaluating neuroprotective agents in the 3-NP model.

Amyotrophic Lateral Sclerosis (ALS)

Specific in vivo studies on the efficacy of this compound in animal models of ALS are scarce. The available research primarily involves general ginseng extracts or other specific ginsenosides.

Efficacy of Ginseng Extracts in ALS Models

Studies on broad ginseng extracts have shown some positive outcomes in the SOD1(G93A) mouse model of ALS.

Compound Dosage Animal Model Key Efficacy Metrics Reported Efficacy Reference
Ginseng (Panax quinquefolium) 40 and 80 mg/kgSOD1(G93A) MiceProlonged onset of motor impairmentSignificant prolongation (116d vs. 94d)
Prolonged survivalSignificant prolongation (139d vs. 132d)
Gintonin 50, 100 mg/kg/day, p.o.G93A-SOD1 Tg MiceExtended survivalSignificant extension
Relieved motor dysfunctionsSignificant relief
Experimental Protocol: SOD1(G93A) Mouse Model of ALS

The SOD1(G93A) transgenic mouse is a widely used model that expresses a mutant form of human superoxide (B77818) dismutase 1, leading to progressive motor neuron degeneration.

1. Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: B6SJL-TgN(SOD1-G93A)1Gur transgenic mice.

2. Treatment Administration:

  • Drug: Ginseng extract.

  • Route of Administration: In drinking water.

  • Duration: From 30 days of age onwards.

3. Outcome Measures:

  • Onset of Motor Impairment: Assessed by observing signs of motor deficits.

  • Survival: Monitoring the lifespan of the mice.

  • Motor Function: Can be assessed using tests like the rotarod test.

Potential Mechanisms in ALS

The neuroprotective effects of ginseng compounds in ALS models are thought to be mediated through their anti-inflammatory, antioxidant, and anti-apoptotic properties. The specific signaling pathways targeted by this compound in the context of ALS remain to be investigated.

Panaxadiol_ALS_Workflow cluster_model SOD1(G93A) ALS Model cluster_treatment Therapeutic Intervention cluster_outcomes Outcome Assessment Model SOD1(G93A) Transgenic Mice Treatment Ginseng Extract Treatment Onset Motor Impairment Onset Treatment->Onset Survival Survival Analysis Treatment->Survival

Experimental workflow for evaluating neuroprotective agents in the SOD1(G93A) ALS model.

Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

References

Panaxadiol as a Biomarker for Ginseng Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quality control of ginseng, a cornerstone of traditional medicine, is critical for ensuring its safety and efficacy. Historically, this has involved the quantitative analysis of a panel of major ginsenosides (B1230088), the primary bioactive saponins. However, the chemical complexity and variability of these compounds present analytical challenges. This guide explores the use of panaxadiol, the core aglycone of protothis compound (B1677965) (PPD)-type ginsenosides, as a potential biomarker, comparing it with the conventional multi-ginsenoside profiling approach.

Comparative Analysis: this compound vs. Multi-Ginsenoside Profiling

Ginsenosides are classified based on their aglycone (non-sugar) core, primarily into protothis compound (PPD) type and protopanaxatriol (B1242838) (PPT) type.[1][2][3] this compound is the fundamental structure for major ginsenosides like Rb1, Rb2, Rc, and Rd.[4] The rationale for its use as a quality marker stems from several key considerations:

  • Advantages of this compound:

    • Comprehensive Representation: As the common aglycone, the total this compound content (measured after hydrolysis) can represent the entire family of PPD-type saponins, which constitute a significant portion of the total ginsenoside content.[4][5]

    • Stability Across Processed Forms: Ginseng processing, such as steaming to produce red ginseng, causes deglycosylation and transformation of ginsenosides.[6] This can lower the concentration of specific marker compounds like Rb1, complicating quality assessment.[7] Measuring the stable this compound core could offer a more consistent metric for evaluating both raw and processed ginseng products.

    • Analytical Simplification: Quantifying a single, stable molecule can streamline the analytical process compared to resolving and quantifying multiple, structurally similar ginsenosides that may co-elute during chromatography.[8]

  • Limitations of this compound:

    • Loss of Specificity: Relying solely on this compound eliminates the detailed chemical fingerprint provided by the full ginsenoside profile. This profile is crucial for distinguishing between ginseng species, such as Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng), which have different therapeutic properties and commercial values.[1][9][10]

    • Need for Hydrolysis: To measure the total this compound representing all PPD-type ginsenosides, a chemical hydrolysis step is required to remove the sugar moieties.[5] This adds a step to sample preparation, which can introduce analytical variability.

    • Ignoring Other Bioactive Ginsenosides: This approach overlooks the importance of PPT-type ginsenosides (e.g., Rg1, Re) and oleanolic acid-type saponins, which also contribute to the overall pharmacological effects of ginseng.[11][12]

Quantitative Data Comparison

The relative abundance of different ginsenosides varies significantly between ginseng species and even based on cultivation age and region.[2][12] The ratio of PPD-type to PPT-type ginsenosides is a key parameter for authentication. The following table summarizes representative data on the content of major ginsenosides in different ginseng species.

GinsenosideTypePanax ginseng (mg/g)Panax quinquefolius (mg/g)
Rg1 PPT3.0 - 9.00.5 - 2.0
Re PPT2.5 - 8.03.0 - 10.0
Rb1 PPD3.0 - 10.05.0 - 15.0
Rc PPD1.5 - 4.00.5 - 2.5
Rb2 PPD1.0 - 3.50.5 - 2.0
Rd PPD0.5 - 2.01.0 - 4.0
PPD/PPT Ratio -~1.5 - 2.5> 3.0

Note: Values are illustrative ranges compiled from typical findings in scientific literature. Actual concentrations can vary widely based on age, part of the plant, origin, and processing method.[2][9] The ratio of specific ginsenosides, such as Rg1/Rb1, is often used to differentiate between Asian and American ginseng.[1]

Experimental Protocols

A robust and sensitive method for the simultaneous quantification of ginsenosides is essential for quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art technique for this purpose.[4][13][14]

Protocol: UPLC-MS/MS Quantification of Ginsenosides

  • Objective: To accurately quantify major ginsenosides (Rb1, Rc, Rd, Re, Rg1) in a ginseng root sample.

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh 1.0 g of finely ground ginseng powder.[2]

    • Add 20 mL of 70% methanol (B129727) solution.

    • Perform ultrasonic extraction for 60 minutes.[2]

    • Centrifuge the solution at 5,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm nylon filter before injection into the UPLC system.

  • (Optional) Protocol for Total this compound Quantification:

    • Take the prepared extract and subject it to acid hydrolysis (e.g., using 15% H₂SO₄) for several hours.[5]

    • Neutralize the solution and extract the resulting aglycones with a non-polar solvent like cyclohexane.

    • Purify and concentrate the extract for analysis.

  • Chromatographic Conditions (UPLC):

    • Column: ACQUITY BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[14]

    • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile.

    • Flow Rate: 0.45 mL/min.[14]

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), often in positive mode for better sensitivity with ginsenosides.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and accurate quantification. This involves monitoring specific precursor-to-product ion transitions for each target ginsenoside and an internal standard.

    • Quantification: Generate calibration curves for each ginsenoside standard and calculate the concentration in the sample based on the peak area ratios relative to the internal standard.

Visualizing the Analytical Workflow

The choice of biomarker dictates the analytical workflow. The following diagram illustrates the procedural differences between traditional multi-ginsenoside profiling and a this compound-centric approach.

G cluster_0 Multi-Ginsenoside Profiling cluster_1 Total this compound Quantification A1 Ginseng Sample A2 Solvent Extraction (e.g., 70% Methanol) A1->A2 A3 UPLC-MS/MS Analysis A2->A3 A4 Quantification of Rb1, Rg1, Re, Rc, Rd... A3->A4 A5 Result: Detailed Ginsenoside Fingerprint (Species Authentication) A4->A5 B1 Ginseng Sample B2 Solvent Extraction B1->B2 B3 Acid Hydrolysis (Cleavage of Sugars) B2->B3 B4 Purification of Aglycones B3->B4 B5 LC or SFC Analysis B4->B5 B6 Result: Total PPD Aglycone Content (Processed Product Quality) B5->B6

References

Panaxadiol: An In Vivo Examination of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo anti-cancer efficacy of Panaxadiol (PPD), a key active metabolite of ginsenosides (B1230088) found in Panax ginseng. We will delve into its performance in various cancer models, compare its effects with other ginsenosides, and explore its synergistic potential with conventional chemotherapy. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Comparative Efficacy of this compound in Preclinical In Vivo Models

This compound has demonstrated significant anti-tumor activity in various xenograft models, consistently showing an inhibition of tumor growth and proliferation across different cancer types. The following tables summarize the quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
Cancer TypeCell LineAnimal ModelThis compound Dosage & RegimenTreatment DurationKey Findings
Colon CancerHCT116Athymic Nude Mice30 mg/kg, intraperitoneal injection, every 2 days3 weeksSignificantly inhibited xenograft tumor growth.[1]
Pancreatic CancerPANC-1, Patu8988Xenograft ModelsNot specified30 daysNotably suppressed tumor growth, weight, and volume compared to the control group.[2][3]
GlioblastomaU87Nude MiceNot specifiedNot specifiedExhibited a substantial inhibitory effect on tumor proliferation.
Castration-Resistant Prostate CancerC4-2Athymic Male Nude Mice70 mg/kg, oral, daily46 daysInhibited tumor growth by 53%.
Table 2: Comparative and Combination Therapy Studies In Vivo
Cancer TypeComparison/CombinationKey Findings
Colon CancerThis compound vs. Ginsenoside Rg3This compound demonstrates more potent antitumor activity in vitro compared to its precursor, Rg3.[1]
Colon CancerThis compound + 5-Fluorouracil (5-FU)This compound significantly enhances the anti-cancer effects of 5-FU.[4]
Prostate CancerThis compound + Docetaxel (B913)The combination yields more additive or synergistic activity on established PC-3 tumors compared to docetaxel alone.
Breast CancerThis compound + Tamoxifen (B1202)/MitoxantroneThis compound synergistically enhances the cytotoxicity of tamoxifen and mitoxantrone.
Castration-Resistant Prostate CancerThis compound + Calcitriol (B1668218)The addition of calcitriol to this compound treatment substantially increased tumor growth suppression (76% vs. 53% for this compound alone).

Experimental Protocols

Xenograft Tumor Model for Colon Cancer
  • Cell Line: HCT116 human colon carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Induction: HCT116 cells are harvested and injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg via intraperitoneal injection) or a vehicle control.

  • Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed.

Xenograft Model for Pancreatic Cancer
  • Cell Lines: PANC-1 and Patu8988 human pancreatic cancer cells.

  • Animal Model: Xenograft pancreatic cancer models.

  • Treatment: this compound is administered to the tumor-bearing animals.

  • Outcome Measures: Tumor growth, volume, and weight are monitored over the treatment period (e.g., 30 days) and compared to a control group.

Glioblastoma Xenograft Model
  • Cell Line: U87 human glioblastoma cells.

  • Animal Model: Nude mice.

  • Tumor Induction: U87 cells are implanted to form tumors.

  • Treatment: this compound is administered to the mice.

  • Assessment: The effect on tumor proliferation is evaluated by comparing tumor volume and weight in the treated group versus a control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Key Signaling Pathways Targeted by this compound

This compound has been shown to inhibit several critical cancer-related signaling pathways:

  • NF-κB Signaling: Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

  • MAPK/ERK and JNK Signaling: These pathways are crucial for cell growth and survival, and their inhibition by this compound contributes to its anti-tumor effects.

  • JAK2/STAT3 Signaling: Downregulation of this pathway is implicated in the pro-apoptotic mechanism of this compound, particularly in pancreatic cancer.

  • PI3K/MAPK and HIF-1α Signaling: this compound can suppress the synthesis of hypoxia-inducible factor (HIF)-1α, a key regulator of tumor angiogenesis and metabolism, through these pathways.

  • Calcium Signaling: this compound may exert its effects by regulating intracellular calcium ion levels, which can trigger apoptosis in cancer cells.

Below are diagrams illustrating some of the key signaling pathways affected by this compound.

Panaxadiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK JAK1_2 JAK1/2 Receptor->JAK1_2 Src Src Receptor->Src This compound This compound This compound->PI3K inhibits This compound->MAPK inhibits This compound->JAK1_2 inhibits This compound->Src inhibits STAT3 STAT3 This compound->STAT3 inhibits interaction with HIF-1α HIF_1a HIF-1α PI3K->HIF_1a MAPK->HIF_1a JAK1_2->STAT3 Src->STAT3 PD_L1_exp PD-L1 Expression STAT3->PD_L1_exp promotes HIF_1a->PD_L1_exp promotes Tumor_Proliferation Tumor Proliferation PD_L1_exp->Tumor_Proliferation

This compound's Inhibition of PD-L1 Expression.

Panaxadiol_General_Anticancer_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound NFkB NF-κB This compound->NFkB inhibits JNK JNK This compound->JNK inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibits JAK2_STAT3 JAK2/STAT3 This compound->JAK2_STAT3 inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits JNK->Proliferation promotes MAPK_ERK->Proliferation promotes Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis promotes JAK2_STAT3->Proliferation promotes JAK2_STAT3->Apoptosis inhibits Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth inhibits Angiogenesis->Tumor_Growth

Overview of this compound's Anti-Cancer Mechanisms.

Conclusion

The in vivo data strongly support the anti-cancer efficacy of this compound across a range of cancer types. Its ability to inhibit tumor growth as a monotherapy and to enhance the effects of standard chemotherapy highlights its potential as a valuable component of cancer treatment regimens. The multifaceted mechanism of action, involving the modulation of several key signaling pathways, provides a solid foundation for its therapeutic effects. Further research, particularly direct comparative studies with other established chemotherapeutic agents, is warranted to fully elucidate its clinical potential.

References

cross-validation of different analytical methods for Panaxadiol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Panaxadiol, a significant bioactive compound found in Panax ginseng. The following sections detail the performance of prominent techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Quantitative Data

The selection of an analytical method is often dictated by its performance characteristics. The table below summarizes the key validation parameters for the most commonly employed methods in this compound quantification: High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and various forms of Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical MethodLinearity (R²)Precision (%RSD)Accuracy (%Recovery)Limit of Detection (LOD)Lower Limit of Quantification (LLOQ)
UFLC-MS/MS > 0.999Intra-day & Inter-day: < 15%94.9% - 112.0%0.03 ng/mL0.1 ng/mL[1]
UPLC-MS/MS > 0.996Intra-day: ≤ 4.8%, Inter-day: ≤ 8.5%4.5% - 5.3% (as relative error)0.3 ng/mL1.0 ng/mL[2]
UPLC-MS/MS (for ginsenosides) 0.999Intra-day: 1.38% - 6.68%(-)8.86% - 12.88%10 ng/mL25 ng/mL[3]
LC-MS/MS Not SpecifiedNot SpecifiedNot Specified0.5 ng/mL2.0 ng/mL
LC-MS/MS (for 20(S)-PPD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2.5 ng/mL[4]
LC-MS/MS (for CK and 20(S)-PPD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.15 ng/mL (for 20(S)-PPD)[5][6]
HPLC-UV/ELSD (for saponins) ≥ 0.9997 (UV)Intra-day: < 2%, Inter-day: < 6%96% - 106.3%0.0002–0.0004 mg/mL0.001–0.002 mg/mL[7]
HPTLC Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the key methods discussed.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)[1]
  • Sample Preparation: Plasma samples are pretreated with acetic ether for extraction.

  • Chromatographic Separation:

    • Column: Shim-pack XR-ODS III.

    • Mobile Phase: Isocratic elution with 0.1% formic acid and acetonitrile (B52724).

  • Detection:

    • Ionization: Electrospray positive ionization (ESI+).

    • Mode: Multiple reaction-monitoring (MRM).

    • Transitions: m/z 461.45 → m/z 127.1 for this compound and m/z 425.4 → m/z 95.1 for the internal standard (protothis compound).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2]
  • Sample Preparation: Protein precipitation from plasma samples using methanol.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase: Acetonitrile–0.1% formic acid in water (80:20, v/v).

    • Flow Rate: 0.3 mL/min.

  • Detection:

    • Ionization: Positive ion electrospray (ESI+).

    • Mode: Multiple reaction monitoring (MRM).

High-Performance Liquid Chromatography with UV/Evaporative Light Scattering Detection (HPLC-UV/ELSD)[7]
  • Chromatographic Separation:

    • Mobile Phase: A gradient of acetonitrile and water.

  • Detection:

    • UV Detection: Wavelength set at 203 nm, which is commonly used for protothis compound (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) type saponins.

    • ELSD Detection: A mass-based detection method that measures scattered light from particles. This is particularly useful for compounds lacking a strong chromophore, like some saponins.

High-Performance Thin-Layer Chromatography (HPTLC)[8][9]
  • Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.

  • Sample Application: Samples and standards are applied as bands.

  • Developing Solvent: A common mobile phase is a mixture of ethyl acetate, water, and butanol.

  • Derivatization: A reagent such as anisaldehyde or sulfuric acid is often used for visualization.

  • Detection: Densitometric analysis of the colored spots on the plate allows for quantification.

Visualizing Method Validation and Selection

To better understand the workflow of method validation and the relationships between different analytical techniques, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison define_scope Define Analytical Scope select_methods Select Potential Methods define_scope->select_methods prepare_standards Prepare Standards & Samples select_methods->prepare_standards method_a Method A Analysis prepare_standards->method_a method_b Method B Analysis prepare_standards->method_b method_c Method C Analysis prepare_standards->method_c linearity Linearity method_a->linearity precision Precision method_a->precision accuracy Accuracy method_a->accuracy lod_loq LOD & LLOQ method_a->lod_loq specificity Specificity method_a->specificity method_b->linearity method_b->precision method_b->accuracy method_b->lod_loq method_b->specificity method_c->linearity method_c->precision method_c->accuracy method_c->lod_loq method_c->specificity compare_data Compare Quantitative Data linearity->compare_data precision->compare_data accuracy->compare_data lod_loq->compare_data specificity->compare_data assess_practicality Assess Practicality compare_data->assess_practicality select_optimal Select Optimal Method assess_practicality->select_optimal

Diagram 1: General workflow for analytical method cross-validation.

analytical_methods_relationship cluster_separation Separation Techniques cluster_detection Detection Methods cluster_hyphenated Hyphenated Analytical Methods hplc HPLC (High-Performance Liquid Chromatography) hplcuv HPLC-UV hplc->hplcuv hplcuvelsd HPLC-UV/ELSD hplc->hplcuvelsd lcms LC-MS hplc->lcms uplc UPLC / UFLC (Ultra-Performance Liquid Chromatography) lcmsms LC-MS/MS uplc->lcmsms uplcmsms UPLC-MS/MS uplc->uplcmsms sfc SFC (Supercritical Fluid Chromatography) tlc TLC (Thin-Layer Chromatography) hptlc HPTLC-Densitometry tlc->hptlc uv UV-Vis Spectroscopy uv->hplcuv uv->hplcuvelsd elsd ELSD (Evaporative Light Scattering) elsd->hplcuvelsd ms MS (Mass Spectrometry) ms->lcms msms MS/MS (Tandem Mass Spectrometry) msms->lcmsms msms->uplcmsms densitometry Densitometry densitometry->hptlc

References

evaluating the synergistic effects of Panaxadiol with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Evaluation of Panaxadiol's Collaborative Effects with Conventional Chemotherapy Drugs

In the landscape of oncology research, the quest for agents that can enhance the efficacy of existing chemotherapy drugs while potentially mitigating their side effects is a paramount objective. This compound (PD), a purified sapogenin derived from ginseng, has emerged as a promising candidate in this arena. Accumulating preclinical evidence suggests that this compound, and its primary metabolite Protothis compound (PPD), can act synergistically with a range of chemotherapeutic agents to inhibit cancer cell proliferation, induce programmed cell death, and arrest the cell cycle. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound and Chemotherapy: A Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been most extensively studied in the context of colorectal cancer, with notable effects observed when combined with irinotecan (B1672180) and 5-fluorouracil (B62378) (5-FU). Emerging research also points to its activity in other cancer types, including pancreatic and breast cancer.

Enhanced Cytotoxicity in Colorectal Cancer

Studies on human colorectal cancer cell lines, particularly HCT-116 and SW-480, have consistently demonstrated that the combination of this compound with conventional chemotherapy leads to a significant enhancement of anti-proliferative effects.

One key study highlighted that in HCT-116 cells, the half-maximal inhibitory concentration (IC50) of the chemotherapy drug irinotecan dropped from 12.1 μM to 4.4 μM when combined with 10 μM of this compound, indicating a potent synergistic interaction.[1] This increased cytotoxicity is a recurring theme across different drug combinations.

Table 1: Synergistic Effects of this compound/Protothis compound with Chemotherapy Drugs on Colorectal Cancer Cell Lines

Chemotherapy DrugCancer Cell LineThis compound/PPD ConcentrationKey Synergistic OutcomesReference
Irinotecan HCT-11610 μM PDIC50 of Irinotecan reduced from 12.1 μM to 4.4 μM.[1][1]
HCT-11610 μM PDSignificant increase in apoptotic cells compared to Irinotecan alone (P<0.01).[1][1]
HCT-11610 μM PDEnhanced G1 phase cell cycle arrest.
5-Fluorouracil (5-FU) HCT-11625 μM PDMarkedly enhanced anti-proliferative effects of 5-FU (P<0.05).
HCT-11625 μM PDSignificant increase in S phase cell cycle arrest compared to 5-FU alone (P<0.001).
HCT-11625 μM PDSignificantly enhanced percentage of apoptotic cells compared to 5-FU alone (P<0.001).
5-Fluorouracil (5-FU) HCT-11610 μM & 20 μM PPDSignificantly enhanced 5-FU induced anti-proliferative effect.
HCT-11610 μM & 20 μM PPDCo-administration significantly increased the number of apoptotic cells (p<0.01).
In Vivo Efficacy: Protothis compound and 5-FU

The synergistic effects observed in vitro have been corroborated in animal models. In a xenograft mouse model using HCT-116 cells, the co-administration of Protothis compound (PPD) and 5-FU resulted in a very significant reduction in tumor size compared to 5-FU treatment alone (p<0.01). This provides crucial in vivo validation of the combination's therapeutic potential.

Table 2: In Vivo Synergistic Effect of Protothis compound (PPD) and 5-Fluorouracil (5-FU) on HCT-116 Xenograft Tumors

Treatment GroupDosingOutcomeReference
5-FU alone30 mg/kgSignificant reduction in tumor growth up to Day 20 (p<0.05).
PPD + 5-FUPPD 15 mg/kg or 30 mg/kg + 5-FU 30 mg/kgVery significantly reduced tumor size in a dose-related manner compared to 5-FU alone (p<0.01).
Emerging Evidence in Other Cancers

The therapeutic potential of this compound is not limited to colorectal cancer. Studies have shown its ability to inhibit proliferation and induce apoptosis in human pancreatic cancer cell lines (PANC-1 and Patu8988) in a dose-dependent manner. Furthermore, this compound and its derivatives have demonstrated anti-cancer activities in breast and lung cancer cell models, suggesting a broader applicability of its synergistic potential.

Mechanistic Insights: How this compound Augments Chemotherapy

The synergistic anti-cancer effects of this compound in combination with chemotherapy are underpinned by a multi-pronged mechanistic action, primarily centered on the induction of apoptosis and the regulation of the cell cycle.

Induction of Apoptosis: The Caspase-Mediated Pathway

A consistent finding across studies is the profound increase in apoptosis in cancer cells treated with a combination of this compound and a chemotherapy drug, compared to either agent alone. This enhanced apoptosis is largely mediated through the activation of the caspase cascade. The combination of this compound and irinotecan, for instance, leads to increased activity of caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which, upon activation, proteolytically activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Caspase_Mediated_Apoptosis Chemotherapy Chemotherapy Drug (e.g., Irinotecan) Mitochondria Mitochondria Chemotherapy->Mitochondria This compound This compound This compound->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caspase-Mediated Apoptosis Pathway
Cell Cycle Arrest: A Two-Pronged Attack

This compound and various chemotherapy drugs often induce cell cycle arrest at different phases, and their combination can lead to a more profound blockade of cell proliferation. For example, this compound has been shown to arrest cells in the G1 phase, while 5-FU arrests cells in the S phase. The combination of both leads to a significant accumulation of cells in the S phase, more so than with 5-FU alone, effectively halting DNA replication and cell division.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2M G2/M Phase S->G2M Proliferation Cell Proliferation G2M->Proliferation This compound This compound This compound->G1 Arrests Chemotherapy Chemotherapy Drug (e.g., 5-FU) Chemotherapy->S Arrests

Synergistic Cell Cycle Arrest

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the synergistic effects of this compound and chemotherapy drugs.

Cell Viability Assay (MTS Assay)

This assay is used to assess the anti-proliferative effects of the drug combinations on cancer cells.

  • Cell Plating: Human colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy drug, or a combination of both for 24 to 48 hours.

  • MTS Reagent Addition: Following treatment, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a specified period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the drug combinations as described for the cell viability assay. Both adherent and floating cells are harvested.

  • Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are identified as early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CancerCells Cancer Cell Lines (e.g., HCT-116) Treatment Treatment: This compound + Chemotherapy CancerCells->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Caspase Activation) Treatment->WesternBlot Xenograft Xenograft Mouse Model InVivoTreatment In Vivo Treatment Regimen Xenograft->InVivoTreatment TumorMeasurement Tumor Volume & Weight Measurement InVivoTreatment->TumorMeasurement

References

Panaxadiol vs. Protopanaxadiol: A Comparative Analysis of Pharmacokinetics and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Panaxadiol and Protothis compound, two dammarane-type tetracyclic triterpenoid (B12794562) sapogenins derived from ginseng, which have garnered significant interest in the scientific community for their diverse pharmacological activities. This document outlines their key differences in pharmacokinetics and efficacy, supported by experimental data, to aid researchers in their ongoing and future investigations.

Key Differences at a Glance

FeatureThis compound (PD)Protothis compound (PPD)
Chemical Structure Dehydrated aglycone of PPDAglycone of protothis compound-type ginsenosides (B1230088)
Oral Bioavailability (in rats) Not directly reported, but derivatives are being developed for improved stability and bioavailability.[1]Significantly higher, approximately 48.12%.[2][3]
Absorption Rate (in rats) Slower absorption is implied by its structural relationship to PPD.Absorbed relatively slowly with a Tmax of 1.82 hours.[2][3]
Elimination (in rats) Slower elimination is suggested by its structure.Eliminated relatively slowly with a half-life of 6.25 hours.
Primary Efficacy Anticancer, cardioprotective, anti-arrhythmic, and antioxidative activities.Anticancer, anti-inflammatory, and anxiolytic effects.
Mechanism of Action Inhibits HIF-1α/STAT3, leading to downregulation of PD-L1.Modulates multiple signaling pathways including NF-κB, JNK, MAPK, and PI3K/Akt.

Pharmacokinetics: A Tale of Two Bioavailabilities

The pharmacokinetic profiles of this compound and Protothis compound reveal significant differences, particularly in their oral bioavailability. Protothis compound, being a primary metabolite of ginsenosides, exhibits substantially higher systemic exposure after oral administration compared to other related compounds.

Comparative Pharmacokinetic Parameters in Rats

A key study provides a direct comparison of the pharmacokinetic parameters of Protothis compound (PPD) and Protopanaxatriol (B1242838) (PPT), a structurally similar sapogenin, following oral and intravenous administration in rats. While direct comparative data for this compound is not available in the same study, the data for PPD is crucial for understanding its systemic behavior.

ParameterProtothis compound (PPD) (Oral, 75 mg/kg)Protopanaxatriol (PPT) (Oral, 75 mg/kg)Protothis compound (PPD) (i.v., 30 mg/kg)Protopanaxatriol (PPT) (i.v., 30 mg/kg)
Tmax (h) 1.820.58--
Cmax (µg/mL) 1.040.13--
t1/2 (h) 6.250.80--
CL (L/h/kg) 0.984.27--
Absolute Bioavailability (%) 48.123.69--

Data sourced from Kong et al., 2013.

Note: Protothis compound is the aglycone of protothis compound-type ginsenosides, while this compound is a dehydrated form of Protothis compound. The higher bioavailability of PPD is a significant advantage for oral drug development.

Metabolism

Protothis compound is a key intestinal metabolite of several major ginsenosides, such as Rb1, Rb2, and Rc. The metabolic transformation of these ginsenosides by gut microbiota is essential for their absorption and subsequent pharmacological activity. This compound, on the other hand, is considered a dehydrated aglycone of PPD. The metabolic stability of this compound derivatives is an active area of research to enhance their therapeutic potential.

Efficacy: Targeting Multiple Pathways in Disease

Both this compound and Protothis compound exhibit a broad spectrum of pharmacological activities, with a significant focus on their anti-cancer properties. Their efficacy stems from their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Effects

Protothis compound (PPD) has been shown to inhibit the growth of various cancer cells, including colorectal, breast, and prostate cancer. Its mechanisms of action include:

  • Induction of Apoptosis: PPD can induce apoptosis by activating caspase-3 and modulating the expression of Bcl-2 family proteins.

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase.

  • Inhibition of Signaling Pathways: PPD has been shown to suppress the NF-κB, JNK, and MAPK/ERK signaling pathways. It also downregulates the PI3K/Akt signaling pathway in some cancer cells.

This compound (PD) also demonstrates significant anticancer activity and has been observed to:

  • Enhance Chemotherapy: this compound can enhance the anti-cancer effects of conventional chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) in colorectal cancer cells.

  • Inhibit Key Cancer Pathways: It acts as an inhibitor of HIF-1α and STAT3, leading to the downregulation of PD-L1 expression, which is crucial for tumor immune evasion.

  • Induce Apoptosis and Cell Cycle Arrest: Similar to PPD, this compound can induce apoptosis and cause cell cycle arrest, often in the G1 phase.

Other Pharmacological Activities

Beyond their anticancer effects, both compounds have shown promise in other therapeutic areas:

  • Protothis compound: Exhibits anxiolytic and anti-inflammatory effects. It may exert its anxiolytic effects via γ-aminobutyrateA (GABAA) receptors.

  • This compound: Possesses cardioprotective, anti-arrhythmic, and antioxidative properties.

Experimental Protocols

Pharmacokinetic Study in Rats (Oral Administration)

This protocol is based on the methodology described by Kong et al. (2013).

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single dose of Dammarane (B1241002) Sapogenins (containing both PPD and PPT) is administered orally (75 mg/kg) or intravenously (30 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Sample Processing: Plasma is separated by centrifugation.

  • LC-MS Analysis: The concentrations of PPD and PPT in plasma samples are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax, Cmax, t1/2, CL, and bioavailability are calculated using appropriate software.

Pharmacokinetic_Study_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling_processing Sampling & Processing cluster_analysis Analysis Animal_Model Select Male Sprague-Dawley Rats Drug_Prep Prepare Dammarane Sapogenins Solution Oral_Admin Oral Gavage (75 mg/kg) Drug_Prep->Oral_Admin IV_Admin Intravenous Injection (30 mg/kg) Drug_Prep->IV_Admin Blood_Sampling Collect Blood Samples (0-24h) Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Separation Centrifuge for Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS Analysis of PPD and PPT Plasma_Separation->LC_MS PK_Analysis Calculate Pharmacokinetic Parameters LC_MS->PK_Analysis

Pharmacokinetic study workflow in rats.
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, such as HCT-116 human colorectal cancer cells.

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Protothis compound for 24, 48, or 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol outlines the steps to analyze the protein expression levels related to the PI3K/Akt pathway.

  • Cell Lysis: Cancer cells are treated with this compound or Protothis compound, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • The membrane is incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other downstream targets (e.g., mTOR) overnight at 4°C.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PPD Protothis compound PPD->PI3K Inhibits PPD->Akt Inhibits

Simplified PI3K/Akt signaling pathway and the inhibitory role of Protothis compound.

Conclusion

This compound and Protothis compound, while structurally related, exhibit distinct pharmacokinetic profiles and nuanced differences in their mechanisms of action. Protothis compound's superior oral bioavailability makes it an attractive candidate for oral drug development. Both compounds demonstrate potent anticancer activities by targeting multiple signaling pathways, highlighting their potential as standalone or adjunct therapies. Further research into the structure-activity relationships and the development of novel derivatives of this compound may overcome its pharmacokinetic limitations and unlock its full therapeutic potential. This comparative guide serves as a foundational resource for researchers aiming to harness the therapeutic benefits of these promising natural compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Panaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Panaxadiol. The following procedures are designed to ensure laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is a triterpenoid (B12794562) sapogenin derived from Panax ginseng. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential hazards. It is prudent to handle it with care, considering the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: May cause skin irritation[1][2].

  • Eye Irritation: May cause serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust[1][2].

There are no components in this compound that are known to cause cancer, birth defects, or other reproductive harm.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Immediately call a poison center or doctor if you feel unwell. Never give anything by mouth to an unconscious person.

  • If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1].

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Chemical fume hood or ventilated enclosureSafety glasses with side shields or gogglesNitrile gloves[3]Lab coatN95 or P1 dust mask if not in a ventilated enclosure
Handling solutions Standard laboratory benchSafety glassesNitrile glovesLab coatNot generally required
Animal studies (injections, gavage) Biosafety cabinet (if applicable)Safety glasses or face shield[3]Nitrile glovesLab coat or gownNot generally required

A logical workflow for PPE selection is illustrated in the diagram below.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task_assessment Assess Task: - Weighing powder? - Handling solution? - Animal administration? start->task_assessment exposure_risk Determine Potential Exposure Route: - Inhalation (dust)? - Skin contact? - Eye splash? task_assessment->exposure_risk body Body Protection (Lab coat/gown) task_assessment->body respiratory Respiratory Protection (e.g., N95 mask) exposure_risk->respiratory Inhalation Risk eye_face Eye/Face Protection (Safety glasses/goggles) exposure_risk->eye_face Splash Risk hand Hand Protection (Nitrile gloves) exposure_risk->hand Contact Risk proceed Proceed with Task respiratory->proceed eye_face->proceed hand->proceed body->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panaxadiol
Reactant of Route 2
Panaxadiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.